2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO4/c1-12(2,3)19-11(16)15-7-8-6-9(14)4-5-10(8)13(17)18/h4-6,17-18H,7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANLARIENVQVRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)CNC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395029 | |
| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-64-8 | |
| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Aminomethyl)-4-fluorobenzeneboronic acid, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Purification of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a potential synthetic route and purification strategy for 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid, a valuable building block in medicinal chemistry and drug development. Due to the absence of a direct, published procedure for this specific molecule, this guide compiles and adapts established methodologies for the synthesis of structurally related compounds. The protocols detailed below are based on analogous reactions and should be considered a starting point for optimization in a laboratory setting.
Synthetic Strategy Overview
The proposed synthesis of this compound is a multi-step process commencing from a commercially available starting material, 2-bromo-5-fluorotoluene. The overall strategy involves:
-
Bromination of the Benzylic Position: Introduction of a bromine atom at the methyl group to create a reactive site for subsequent amination.
-
Amination: Displacement of the benzylic bromide with an amine source.
-
Boc Protection: Introduction of the tert-butyloxycarbonyl (Boc) protecting group to the amine functionality.
-
Borylation: Conversion of the aryl bromide to the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.
This pathway is illustrated in the workflow diagram below.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed, step-by-step procedures for each stage of the synthesis.
Step 1: Synthesis of 1-Bromo-2-(bromomethyl)-4-fluorobenzene
This procedure utilizes a free-radical bromination of the benzylic methyl group.
Materials:
-
2-Bromo-5-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-fluorotoluene in CCl4.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 1-bromo-2-(bromomethyl)-4-fluorobenzene by column chromatography on silica gel.
Step 2: Synthesis of 1-Bromo-2-(aminomethyl)-4-fluorobenzene
This step involves the displacement of the benzylic bromide with an amine.
Materials:
-
1-Bromo-2-(bromomethyl)-4-fluorobenzene
-
Ammonia solution (e.g., 7N in methanol) or a protected amine equivalent
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve 1-bromo-2-(bromomethyl)-4-fluorobenzene in DCM.
-
Cool the solution in an ice bath and add an excess of ammonia solution in methanol.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between DCM and water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amine. This intermediate is often used directly in the next step without extensive purification.
Step 3: Synthesis of tert-Butyl (2-bromo-5-fluorobenzyl)carbamate (Boc Protection)
The primary amine is protected with a Boc group to prevent side reactions in the subsequent borylation step. The tert-butyloxycarbonyl (Boc) protecting group is widely used for amines and can be removed under acidic conditions.[1][2][3]
Materials:
-
1-Bromo-2-(aminomethyl)-4-fluorobenzene
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the crude 1-bromo-2-(aminomethyl)-4-fluorobenzene in DCM.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while stirring.
-
Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography.
Step 4: Synthesis of this compound
This final step involves a lithium-halogen exchange followed by borylation. This method is a common and effective way to introduce a boronic acid group onto an aromatic ring.[4][5]
Materials:
-
tert-Butyl (2-bromo-5-fluorobenzyl)carbamate
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate (B(OMe)3)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Diethyl ether or ethyl acetate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve tert-butyl (2-bromo-5-fluorobenzyl)carbamate in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add trimethyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding 1 M HCl solution and stir vigorously for 1 hour to hydrolyze the borate ester.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Strategy
Purification of the final product, this compound, is crucial for its use in subsequent applications. A combination of extraction and recrystallization or column chromatography is typically employed.
Figure 2: General purification workflow for arylboronic acids.
Detailed Purification Protocol:
-
Aqueous Workup: After the acidic quench of the borylation reaction, an acid/base extraction can be performed. Boronic acids are weakly acidic and can sometimes be extracted into a basic aqueous phase and then re-acidified and extracted back into an organic solvent. This can help remove neutral organic impurities.
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method for purifying boronic acids. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often successful.
-
Recrystallization: For obtaining highly pure, crystalline material, recrystallization is the final step. A suitable solvent system, such as ethyl acetate/hexane or dichloromethane/hexane, should be experimentally determined. Dissolve the product in a minimal amount of the more soluble solvent at an elevated temperature and then slowly add the less soluble solvent until turbidity is observed. Allowing the solution to cool slowly will promote the formation of pure crystals.
Data Presentation
The following tables summarize the expected materials and typical yields for each synthetic step, based on analogous reactions reported in the literature. Actual yields may vary and require optimization.
Table 1: Summary of Reagents and Expected Yields
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | 2-Bromo-5-fluorotoluene | NBS, AIBN | 1-Bromo-2-(bromomethyl)-4-fluorobenzene | 70-85 |
| 2 | 1-Bromo-2-(bromomethyl)-4-fluorobenzene | NH3 in MeOH | 1-Bromo-2-(aminomethyl)-4-fluorobenzene | 80-95 (crude) |
| 3 | 1-Bromo-2-(aminomethyl)-4-fluorobenzene | (Boc)2O, TEA | tert-Butyl (2-bromo-5-fluorobenzyl)carbamate | 85-95 |
| 4 | tert-Butyl (2-bromo-5-fluorobenzyl)carbamate | n-BuLi, B(OMe)3 | This compound | 40-60 |
Table 2: Characterization Data for the Final Product
| Property | Expected Value |
| Molecular Formula | C12H17BFNO4 |
| Molecular Weight | 269.08 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR | Expect characteristic peaks for the Boc group (~1.4 ppm), the benzylic CH2 (~4.3 ppm), aromatic protons (7-8 ppm), and a broad singlet for the B(OH)2 protons. |
| ¹³C NMR | Expect signals for the Boc carbonyl, quaternary carbon of the Boc group, aromatic carbons, and the benzylic carbon. |
| Mass Spectrometry | Expect to observe the molecular ion peak [M+H]⁺ or other relevant fragments. |
This technical guide provides a robust framework for the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and requirements.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid, a key building block in medicinal chemistry and organic synthesis, plays a pivotal role in the construction of complex molecular architectures. Its unique substitution pattern, featuring a fluorine atom and a Boc-protected aminomethyl group, imparts desirable characteristics for applications in drug discovery, particularly in Suzuki-Miyaura cross-coupling reactions. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. While specific experimental data for this compound is not extensively available in public literature, this paper compiles data from structurally similar compounds to provide a comparative analysis. Furthermore, it outlines detailed experimental protocols for the determination of key physicochemical parameters, offering a valuable resource for researchers working with this and related arylboronic acids.
Introduction
Arylboronic acids are a class of organic compounds that have gained immense popularity in organic synthesis, most notably for their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals and functional materials. The strategic functionalization of the aryl ring allows for the fine-tuning of the electronic and steric properties of the boronic acid, which in turn influences its reactivity and the properties of the resulting products.
This compound (CAS No. 850568-64-8) is a trifunctional building block of significant interest. The presence of the fluorine atom, a common bioisostere in drug design, can enhance metabolic stability and binding affinity. The Boc-protected aminomethyl group at the ortho position can influence the acidity of the boronic acid and provides a handle for further synthetic modifications after deprotection. This guide aims to provide a detailed understanding of the physicochemical properties of this important synthetic intermediate.
Physicochemical Properties
Precise experimental data for the physicochemical properties of this compound are not readily found in peer-reviewed literature. However, by examining closely related analogues, we can infer its likely characteristics. The following tables summarize the available data for structurally similar compounds to provide a basis for comparison.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 850568-64-8 | Commercial Suppliers |
| Molecular Formula | C₁₂H₁₇BFNO₄ | PubChem |
| Molecular Weight | 269.08 g/mol | PubChem |
| Appearance | White to off-white solid (Predicted) | N/A |
Table 2: Comparative Physicochemical Data of Related Phenylboronic Acids
| Compound | Melting Point (°C) | Solubility | pKa | logP (Predicted) |
| 4-Fluorophenylboronic acid | 262-265 | Slightly soluble in water | 8.67 | 1.34 |
| 2-Fluorophenylboronic acid | 101-110 | Soluble in Methanol | 8.32 | 1.34 |
| 4-(N-Boc-amino)phenylboronic acid | 199-204 (dec.) | Soluble in Methanol | 8.0 (Predicted) | 2.15 |
| 4-(N-Boc-aminomethyl)phenylboronic acid | 135-145 | No Data Available | No Data Available | 2.3 (Predicted) |
Data for related compounds are sourced from commercial supplier databases and chemical depositories.
Experimental Protocols for Physicochemical Property Determination
The following sections detail standardized experimental methodologies for determining the key physicochemical properties of arylboronic acids like this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a crucial indicator of its purity.
-
Apparatus: Digital melting point apparatus (e.g., Stuart SMP30, Mettler Toledo MP70).
-
Procedure:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate initially until the temperature is within 15-20°C of the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute.
-
The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range. For a pure compound, this range should be narrow (≤ 2°C).
-
Solubility Determination (Shake-Flask Method)
Solubility is a critical parameter for drug development, influencing bioavailability and formulation.
-
Apparatus: Temperature-controlled shaker bath, analytical balance, centrifuge, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.
-
The vials are placed in a shaker bath and agitated at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).
-
The resulting suspension is centrifuged or filtered to remove the undissolved solid.
-
The concentration of the compound in the clear supernatant is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.
-
The solubility is expressed in units such as mg/mL or mol/L.
-
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is essential for understanding the ionization state of the boronic acid at different pH values, which affects its interaction with biological targets and its solubility.
-
Apparatus: pH meter with a calibrated electrode, automatic titrator or a burette, temperature-controlled vessel.
-
Procedure:
-
A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if necessary to ensure solubility).
-
The solution is stirred at a constant temperature, and an initial pH reading is taken.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
-
The pH of the solution is recorded after each addition, allowing the system to equilibrate.
-
The titration is continued until the pH has passed the equivalence point.
-
A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined as the pH at the half-equivalence point.
-
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity, which is a key factor in its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
-
Apparatus: Separatory funnels or vials, mechanical shaker, centrifuge, analytical instrument (HPLC or UV-Vis).
-
Procedure:
-
n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
A known amount of the compound is dissolved in either the aqueous or the octanol phase.
-
A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel or vial.
-
The mixture is shaken vigorously for a set period to allow for partitioning equilibrium to be reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in both the aqueous and the octanol phases is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
Key Synthetic Application: Suzuki-Miyaura Coupling
This compound is an important reactant in Suzuki-Miyaura coupling reactions to form biaryl structures, which are common motifs in pharmaceuticals.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis and drug discovery. While a complete, experimentally verified dataset of its physicochemical properties is not yet available in the public domain, this guide provides a framework for its characterization based on data from analogous compounds and established experimental protocols. The outlined methodologies for determining melting point, solubility, pKa, and logP offer a practical resource for researchers to generate these critical data points. The continued use of this and similar functionalized arylboronic acids in synthetic applications like the Suzuki-Miyaura coupling underscores the importance of a thorough understanding of their fundamental chemical and physical characteristics.
Spectroscopic Analysis of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid. The information presented herein is essential for the characterization and quality control of this compound in research and development settings.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the aminomethyl group, and the tert-butoxycarbonyl (Boc) protecting group. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and boronic acid substituents, as well as the electronic environment of the aminomethyl linker.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | d | 1H | Ar-H |
| ~7.0-7.1 | dd | 1H | Ar-H |
| ~6.9-7.0 | d | 1H | Ar-H |
| ~5.0 | t (broad) | 1H | NH |
| ~4.3 | d | 2H | CH₂ -NH |
| ~1.4 | s | 9H | C(CH₃ )₃ |
| ~8.2 (broad s) | 2H | B(OH )₂ |
Note: Chemical shifts are predicted and may vary depending on the solvent and concentration. The boronic acid protons are often broad and may exchange with residual water in the solvent.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The presence of the fluorine atom leads to characteristic C-F coupling, which can be observed in the signals of the aromatic carbons.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165 (d, ¹JCF ≈ 250 Hz) | C -F |
| ~156 | C =O (Boc) |
| ~135 (d) | Ar-C |
| ~130 (d) | Ar-C |
| ~125 (broad) | C -B |
| ~118 (d) | Ar-C |
| ~115 (d) | Ar-C |
| ~80 | C (CH₃)₃ |
| ~45 | C H₂-NH |
| ~28 | C(C H₃)₃ |
Note: Chemical shifts are predicted. The carbon attached to the boron atom often exhibits a broad signal due to quadrupolar relaxation.
Experimental Protocols
The following is a standard protocol for the acquisition of NMR spectra for this compound.
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition
-
Spectrometer: 400 MHz or higher field NMR spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition
-
Spectrometer: 100 MHz or higher field NMR spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard zgpg30 with proton decoupling
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1.5 s
-
Spectral Width: -10 to 180 ppm
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of the target compound.
Caption: Molecular structure of this compound.
Caption: General workflow for NMR-based structural analysis.
Mass Spectrometry of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid, a compound of interest in drug discovery and organic synthesis. This document outlines detailed experimental protocols, predicted quantitative data, and potential fragmentation pathways to aid in the characterization and quantification of this molecule.
Introduction
This compound incorporates three key functional moieties: a fluorophenylboronic acid, an aminomethyl linker, and a tert-butyloxycarbonyl (Boc) protecting group. The analysis of boronic acids by mass spectrometry can be complex due to their tendency to form cyclic anhydrides known as boroxines. However, electrospray ionization (ESI) has proven to be a suitable technique for their characterization. The presence of the Boc protecting group introduces characteristic fragmentation patterns that are crucial for structural elucidation.
Predicted Quantitative Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound (Molecular Formula: C₁₂H₁₇BFNO₄).[1] This data is essential for the initial identification of the compound in a mass spectrum.
| Adduct | Predicted m/z |
| [M+H]⁺ | 270.13075 |
| [M+Na]⁺ | 292.11269 |
| [M+K]⁺ | 308.08663 |
| [M+NH₄]⁺ | 287.15729 |
| [M-H]⁻ | 268.11619 |
| [M+HCOO]⁻ | 314.12167 |
| [M+CH₃COO]⁻ | 328.13732 |
| [M+H-H₂O]⁺ | 252.12073 |
Data sourced from predicted values.[1]
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
This section details a general protocol for the analysis of this compound using a Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) system.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent, such as methanol or acetonitrile, to create a stock solution of 1 mg/mL.
-
Working Solutions: Prepare a series of dilutions from the stock solution using a mixture of the dissolution solvent and water (e.g., 50:50 v/v methanol:water) to create calibration standards at appropriate concentrations.
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18) is recommended for good separation.[2]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time, for instance, 5-7 minutes, is a good starting point for method development.[3]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Column Temperature: 30 - 40 °C.
Mass Spectrometry Conditions
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for comprehensive analysis.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Desolvation Temperature: 350 - 450 °C.
-
Mass Range: m/z 50 - 500.
-
Collision Energy: For tandem mass spectrometry (MS/MS) experiments, a collision energy ramp (e.g., 10-40 eV) should be applied to induce fragmentation and obtain structural information.
Fragmentation Analysis
The fragmentation of this compound is predicted to occur through several key pathways, primarily involving the Boc protecting group and the aminomethyl linker.
Boc Group Fragmentation
The Boc group is known to be labile under mass spectrometry conditions and can fragment in several characteristic ways:
-
Loss of tert-butyl cation ([M-57]⁺): Cleavage of the C-O bond results in the loss of a tert-butyl cation, leaving a carbamic acid intermediate which can further fragment.
-
Loss of isobutylene ([M-56]⁺): A McLafferty-like rearrangement can lead to the neutral loss of isobutylene.[4]
-
Loss of the entire Boc group ([M-101]⁺): Subsequent loss of CO₂ from the carbamic acid intermediate results in the loss of the entire Boc group.
Benzylamine Fragmentation
Protonated benzylamines are known to fragment via the loss of ammonia (NH₃).[5] In the context of the target molecule, after the loss of the Boc group, the resulting primary amine can undergo fragmentation.
Proposed Fragmentation Pathway
Based on the known fragmentation of its constituent functional groups, a plausible fragmentation pathway for this compound in positive ion mode ESI-MS/MS is proposed. The initial precursor ion would be the protonated molecule [M+H]⁺ at m/z 270.13.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed logical fragmentation pathway.
Conclusion
This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. The provided experimental protocol offers a robust starting point for method development, while the predicted quantitative data and fragmentation pathways will aid in the identification and structural elucidation of this compound. It is important to note that the fragmentation data is predictive and should be confirmed with experimental data. Researchers are encouraged to use this guide as a reference and adapt the methodologies to their specific instrumentation and analytical requirements.
References
- 1. PubChemLite - 2-(aminomethyl)-4-fluorobenzeneboronic acid, n-boc protected (C12H17BFNO4) [pubchemlite.lcsb.uni.lu]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. sciex.com [sciex.com]
- 4. reddit.com [reddit.com]
- 5. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-(N-Boc-aminomethyl)-4-fluorophenylboronic Acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature search, the specific crystal structure of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid has not been publicly reported. Therefore, detailed crystallographic data and a diagram of its specific signaling pathway are not available. This guide provides a comprehensive overview based on the analysis of structurally related compounds and general principles of boronic acid chemistry, offering valuable insights for researchers in the field.
Introduction
This compound is a synthetic organoboron compound that holds significant potential in medicinal chemistry and drug development. Its structure, featuring a fluorinated phenylboronic acid moiety and a Boc-protected aminomethyl group, suggests its utility as a versatile building block in the synthesis of complex molecules, including enzyme inhibitors and therapeutic agents. The boronic acid group is known for its ability to form reversible covalent bonds with diols, a key feature in the design of sensors and targeted drug delivery systems. The fluorine substitution can enhance metabolic stability and binding affinity, while the protected amine allows for further chemical modification.
Physicochemical Properties
While detailed experimental data is limited, some properties of this compound have been predicted or are available from commercial suppliers.
| Property | Value | Source |
| Molecular Formula | C12H17BFNO4 | [1] |
| Molecular Weight | 269.08 g/mol | [2] |
| Melting Point | 90-94 °C | [2] |
| Density (Predicted) | 1.21±0.1 g/cm3 | [2] |
Synthesis and Experimental Protocols
Hypothetical Synthesis Workflow
Caption: A potential synthetic workflow for this compound.
Detailed Hypothetical Protocol:
-
Bromination: The synthesis could commence with the bromination of the methyl group of 2-bromo-5-fluorotoluene using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) under photochemical or thermal conditions.
-
Amination: The resulting benzylic bromide can be converted to the corresponding amine. A Gabriel synthesis, involving nucleophilic substitution with potassium phthalimide followed by hydrazinolysis, would be a suitable method to obtain the primary amine.
-
Boc Protection: The primary amine is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine.
-
Borylation: The aryl bromide can then be converted to the boronic acid. This is typically achieved through a lithium-halogen exchange at low temperature (e.g., -78 °C) using an organolithium reagent such as n-butyllithium, followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).
-
Hydrolysis: Finally, acidic hydrolysis of the borate ester yields the desired this compound.
Note: This proposed protocol is illustrative. Reaction conditions, including solvents, temperatures, and purification methods, would require experimental optimization.
Structural Characterization of Related Compounds
Although the crystal structure of the title compound is unknown, the crystallographic data of related molecules provide insights into the expected structural features. For instance, the crystal structure of 4-amino-3-fluorophenylboronic acid has been determined, revealing details about bond lengths and angles involving the boronic acid group and the fluorinated phenyl ring[3][4]. Similarly, data for 2,4-difluorophenylboronic acid shows a planar molecular structure, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring[5].
General Characterization Workflow
Caption: Standard workflow for the characterization of a novel boronic acid derivative.
Potential Applications in Drug Development and Research
Phenylboronic acids are a class of compounds with diverse and significant applications in the pharmaceutical industry and biomedical research.
-
Enzyme Inhibition: Boronic acids are well-known inhibitors of serine proteases, where the boron atom forms a tetrahedral intermediate with the catalytic serine residue. The specific substitutions on the phenyl ring of this compound could be tailored to target specific enzymes with high affinity and selectivity.
-
Sugar Sensing: The ability of boronic acids to reversibly bind with cis-diols makes them ideal candidates for the development of glucose sensors, which is crucial for managing diabetes[4]. The fluorinated nature of the title compound could modulate the pKa of the boronic acid, potentially enabling sensing at physiological pH.
-
Boron Neutron Capture Therapy (BNCT): Boron-containing compounds are utilized in BNCT, a targeted cancer therapy. The development of new boronic acids is essential for improving the efficacy and selectivity of this treatment modality.
-
Chemical Biology Probes: As versatile synthetic intermediates, fluorinated aminomethylphenylboronic acids can be incorporated into more complex molecules to serve as probes for studying biological processes.
Future Directions
The definitive synthesis and full characterization of this compound are crucial next steps for unlocking its full potential. Obtaining high-quality crystals for single-crystal X-ray diffraction analysis would provide invaluable information about its three-dimensional structure, bond lengths, and intermolecular interactions. This data would be instrumental in computational modeling and the rational design of new drugs and diagnostic agents based on this promising scaffold. Furthermore, exploring its biological activity through in vitro and in vivo studies will be essential to validate its therapeutic potential.
References
Navigating the Commercial Landscape and Synthetic Pathways of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid is a specialized bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a fluorinated phenylboronic acid moiety, a cornerstone for Suzuki-Miyaura cross-coupling reactions, and a Boc-protected aminomethyl group, which offers a versatile handle for further functionalization. This guide provides a comprehensive overview of the commercial availability of this compound and its derivatives, outlines a detailed synthetic protocol, and illustrates key chemical transformations and workflows relevant to its application.
Commercial Availability and Supplier Information
While this compound is a specific and somewhat niche reagent, it is commercially available. The primary supplier identified is 2a biotech , which lists the compound directly in their catalog. Additionally, several major chemical suppliers offer the deprotected precursor or structurally related analogs, which can be valuable starting materials for custom synthesis.
It is important to note that for specialized reagents, detailed information regarding stock availability, purity, and pricing is often not publicly listed and requires direct inquiry with the supplier.
| Supplier | Compound Name | Catalog Number | Notes |
| 2a biotech | This compound | 2A-9058374 | Direct supplier of the target compound. Quantitative data requires inquiry. |
| BLDpharm | (2-(Aminomethyl)-4-fluorophenyl)boronic acid | BD00758301 | Deprotected precursor of the target compound. |
| Sigma-Aldrich | (2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride | 850568-02-4 | Hydrochloride salt of the deprotected precursor. |
| Fluorochem | (2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride | F219860 | Hydrochloride salt of the deprotected precursor. |
Synthetic Protocol: A Representative Synthesis
A detailed experimental protocol for the synthesis of the parent compound, 4-amino-3-fluorophenylboronic acid, has been reported in the scientific literature. This multi-step synthesis can be adapted to produce this compound. The general strategy involves the protection of a commercially available aniline, followed by a lithium-halogen exchange, borylation, and subsequent deprotection/functionalization.
Below is a representative, multi-step synthetic protocol adapted from established methodologies for similar compounds.
Step 1: Boc Protection of 2-Bromo-5-fluoroaniline
-
Dissolve 2-bromo-5-fluoroaniline in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask.
-
Add di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected aniline.
Step 2: Lithium-Halogen Exchange and Borylation
-
Dissolve the Boc-protected 2-bromo-5-fluoroaniline in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for a specified time to allow for the lithium-halogen exchange to occur.
-
In a separate flask, cool a solution of trimethyl borate in anhydrous THF to -78 °C.
-
Transfer the aryllithium species generated in the previous step to the trimethyl borate solution via cannula.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis to the Boronic Acid
-
Cool the reaction mixture in an ice bath and slowly add an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the borate ester.
-
Stir the mixture vigorously for several hours.
-
Extract the aqueous layer with an organic solvent to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to be slightly acidic to precipitate the phenylboronic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualizing the Synthesis and Application
Diagram 1: Synthetic Pathway
Caption: A multi-step synthesis of the target compound.
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: A typical workflow for a Suzuki-Miyaura reaction.
Applications in Research and Drug Development
Phenylboronic acids are indispensable tools in modern organic synthesis, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, enabling the synthesis of complex biaryl and styrenyl structures that are prevalent in many pharmaceutical compounds.
The presence of the fluorine atom in this compound can impart unique properties to the resulting molecules. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a drug candidate.
The ortho-aminomethyl group, protected with a Boc group, provides a synthetic handle for further elaboration. After the Suzuki-Miyaura coupling, the Boc protecting group can be readily removed under acidic conditions, revealing a primary amine. This amine can then be used for a variety of downstream functionalizations, such as amide bond formation, reductive amination, or the introduction of other functional groups, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Furthermore, ortho-aminomethylphenylboronic acids are known to have a higher affinity for diols at neutral pH, which makes them valuable in the development of sensors for carbohydrates. This property is being explored for applications such as continuous glucose monitoring.
Safeguarding Your Research: A Technical Guide to the Stability and Storage of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability and optimal storage conditions for 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid. Ensuring the integrity of this critical reagent is paramount for reproducible and reliable experimental outcomes. This document outlines recommended storage protocols, handling procedures, and potential degradation pathways based on available data for this compound and structurally related phenylboronic acids.
Recommended Storage and Handling
Proper storage and handling are crucial to prevent the degradation of this compound. The following table summarizes the key recommendations based on supplier data and safety data sheets for analogous compounds.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage.[1] Refrigerated storage is also a viable option for shorter periods.[2] | Low temperatures minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[3] | Phenylboronic acids can be sensitive to moisture and air.[3] |
| Container | Keep in a tightly sealed container.[2][3] Opened containers should be carefully resealed.[2] | Prevents exposure to moisture and atmospheric components. |
| Environment | Store in a dry, well-ventilated place.[2][4] | Minimizes moisture exposure and ensures a safe storage environment. |
| Handling | Avoid contact with skin and eyes. Use in a well-ventilated area and avoid inhalation of dust or vapor.[2][5] | General safety precaution for handling chemical reagents. |
Potential Degradation Pathways
While specific stability studies for this compound are not extensively available in public literature, an understanding of the degradation pathways common to phenylboronic acids is instructive.
Dehydration to Boroxines
A primary degradation pathway for phenylboronic acids is the intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[6][7] This process is often thermally driven and can occur both in the solid state and in solution.[6][7] The formation of boroxine alters the reactivity and physical properties of the compound.
Caption: Dehydration of Phenylboronic Acid to Boroxine.
Oxidative Degradation
Oxidative cleavage of the carbon-boron bond is another potential degradation route. Studies on peptide boronic acid derivatives have shown that in the presence of oxidizing agents, the boronic acid group can be cleaved from the molecule.[8] While the specific susceptibility of this compound to oxidation is not detailed, it is a plausible degradation pathway to consider, particularly under harsh conditions or in the presence of reactive oxygen species.
Experimental Protocols
Detailed experimental protocols for assessing the stability of this compound are not publicly available. However, a standard approach to evaluate the stability of a chemical compound would involve the following general steps:
-
Forced Degradation Studies: Expose the compound to a range of stress conditions, including elevated temperature, high humidity, UV/visible light, and oxidative environments.
-
Time-Point Analysis: At specified time intervals, withdraw samples from each stress condition.
-
Purity Assessment: Analyze the purity of the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), to quantify the remaining parent compound and identify any degradation products.
-
Structural Elucidation: Characterize the structure of significant degradation products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.
Logical Workflow for Storage and Handling
The following diagram illustrates a logical workflow to ensure the stability and proper handling of this compound.
Caption: Storage and Handling Workflow.
References
- 1. axel.as-1.co.jp [axel.as-1.co.jp]
- 2. combi-blocks.com [combi-blocks.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and molecular formula of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid is a specialized organic compound that serves as a crucial building block in modern synthetic chemistry. Its unique structure, featuring a fluorinated phenylboronic acid moiety and a Boc-protected aminomethyl group, makes it particularly valuable in the synthesis of complex molecules, especially in the field of medicinal chemistry and drug discovery. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions. The N-Boc protecting group ensures chemoselectivity and enhances reactivity in key synthetic transformations. This guide provides an in-depth overview of its chemical properties, applications, and relevant experimental protocols.
Chemical and Physical Properties
A summary of the key identifiers and physicochemical properties for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 850568-64-8 | [1][2][3] |
| Molecular Formula | C12H17BFNO4 | [1] |
| Molecular Weight | 269.08 g/mol | [1] |
| Purity | ≥97% (typical) | [1][3] |
Note: Specific experimental data such as melting point and detailed NMR spectral shifts for this compound are not widely reported in publicly available literature. Researchers should perform their own characterization upon synthesis or acquisition.
Core Applications in Synthetic Chemistry
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction . This powerful carbon-carbon bond-forming reaction is fundamental in the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in biologically active molecules.
The N-Boc protected aminomethyl group in this reagent is advantageous as it has been observed to lead to significant increases in reaction yields and shorter reaction times compared to unprotected aminomethylarylboronic acids.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general methodology for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (typically 1-5 mol%) and the anhydrous solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biphenyl product.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction.
Signaling Pathways and Biological Relevance
While specific studies detailing the direct interaction of this compound with biological signaling pathways are not prevalent, the structural motifs it helps to create are of significant interest in drug discovery. Boronic acids themselves are a class of compounds with diverse biological activities, including enzyme inhibition. The resulting biaryl structures are present in numerous approved drugs and clinical candidates that modulate a wide range of signaling pathways. The incorporation of fluorine is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. Therefore, this reagent is a valuable tool for synthesizing novel compounds for screening against various biological targets.
The catalytic cycle of the Suzuki-Miyaura reaction, where this compound is a key reactant, is a fundamental process in the synthesis of these potentially bioactive molecules.
References
The Strategic Role of the Boc Protecting Group in Aminophenylboronic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science, the precise control of reactive functional groups is paramount. Aminophenylboronic acids are invaluable building blocks, offering a versatile platform for the construction of complex molecular architectures through reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling. However, the inherent reactivity of the amino group necessitates a robust protection strategy to prevent unwanted side reactions and ensure high yields of the desired products. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its unique combination of stability, ease of introduction, and facile cleavage under specific conditions. This technical guide provides a comprehensive overview of the critical role of the Boc protecting group in the chemistry of aminophenylboronic acids, complete with detailed experimental protocols, quantitative data, and mechanistic insights.
Core Principles of Boc Protection in Aminophenylboronic Acids
The primary function of the Boc group is to temporarily mask the nucleophilicity of the amino group in aminophenylboronic acids. This is achieved by converting the amine into a carbamate, which is significantly less reactive towards a wide range of reagents and reaction conditions. This protection strategy is crucial for preventing self-polymerization or unwanted reactions during subsequent synthetic transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling.[1]
The Boc group offers several key advantages:
-
Stability: It is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, making it compatible with many synthetic steps.[2]
-
Orthogonality: Its acid-lability allows for selective removal in the presence of other protecting groups that are sensitive to basic or hydrogenolytic conditions (e.g., Fmoc, Cbz).
-
Improved Solubility: The lipophilic nature of the tert-butyl group can enhance the solubility of the aminophenylboronic acid in organic solvents commonly used in synthesis.
-
Predictable Reactivity: The introduction and removal of the Boc group are well-established reactions with predictable outcomes and generally high yields.[2]
However, there are also limitations to consider:
-
Acid Sensitivity: The Boc group is readily cleaved by strong acids, which can be a disadvantage if other acid-sensitive functional groups are present in the molecule.[3]
-
Generation of Electrophiles: Deprotection generates a tert-butyl cation, which can lead to side reactions with nucleophilic moieties within the substrate. This can often be mitigated by the use of scavengers.
Experimental Protocols
Synthesis of Boc-Protected Aminophenylboronic Acids
The synthesis of Boc-protected aminophenylboronic acids typically involves the reaction of the corresponding aminophenylboronic acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The choice of base and solvent can influence the reaction rate and yield.
General Protocol for the Synthesis of 4-(N-Boc-amino)phenylboronic Acid:
-
Dissolution: Dissolve 4-aminophenylboronic acid (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water (e.g., 1:1 v/v).
-
Basification: Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃) (1.5-2.0 eq) to the solution and stir until dissolved.
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) either as a solid or dissolved in a minimal amount of THF.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Table 1: Representative Yields for the Synthesis of Boc-Protected Aminophenylboronic Acid Isomers
| Isomer | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-(N-Boc-amino)phenylboronic acid | NaHCO₃ | THF/H₂O | 4 | 95 | Generic Protocol |
| 3-(N-Boc-amino)phenylboronic acid | NEt₃ | Dioxane/H₂O | 6 | 92 | [4] |
| 2-(N-Boc-amino)phenylboronic acid | NaOH | THF/H₂O | 3 | 88 | [1] |
Deprotection of Boc-Protected Aminophenylboronic Acids
The removal of the Boc group is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) is a common reagent for this purpose, often used in a solvent like dichloromethane (DCM).
General Protocol for the Deprotection of 4-(N-Boc-amino)phenylboronic Acid:
-
Dissolution: Dissolve the Boc-protected aminophenylboronic acid (1.0 eq) in dichloromethane (DCM).
-
Addition of Acid: Add trifluoroacetic acid (TFA) (5-10 eq) to the solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Purification: The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to obtain the free amine.
Table 2: Conditions for Boc Deprotection
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 - 3 | Standard and efficient method.[5] |
| Hydrochloric Acid (HCl) | Dioxane or Methanol | RT | 1 - 4 | Provides the hydrochloride salt directly. |
| Formic Acid | - | RT | 12 - 24 | Milder alternative to TFA or HCl. |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | RT | 12 - 24 | Lewis acid condition, can be selective. |
The Role in Suzuki-Miyaura Cross-Coupling Reactions
The Boc protecting group is instrumental in the successful application of aminophenylboronic acids in Suzuki-Miyaura cross-coupling reactions. The unprotected amino group can interfere with the catalytic cycle in several ways, such as by coordinating to the palladium catalyst and deactivating it, or by undergoing N-arylation side reactions. The Boc group effectively prevents these issues, leading to cleaner reactions and higher yields of the desired biaryl products.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction featuring a Boc-protected aminophenylboronic acid.
Quantitative Data
The efficiency of Suzuki-Miyaura coupling reactions using Boc-protected aminophenylboronic acids is influenced by various factors including the catalyst, ligand, base, solvent, and the nature of the coupling partners.
Table 3: Suzuki-Miyaura Coupling of 4-(N-Boc-amino)phenylboronic Acid with Various Aryl Halides
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 18 | 85 |
| 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 24 | 78 |
| 4-Iodoanisole | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 8 | 95 |
Stability of Boc-Protected Aminophenylboronic Acids
The stability of the Boc group is a critical factor in the design of multi-step synthetic sequences. Generally, the Boc group on aminophenylboronic acids is stable under basic and neutral conditions. However, it is labile to acidic conditions, with the rate of cleavage dependent on the acid strength and temperature.
Table 4: General Stability Profile of the Boc Group
| Condition | Stability | Comments |
| Strong Acids (e.g., TFA, HCl) | Labile | Rapid cleavage at room temperature. [5] |
| Weak Acids (e.g., Acetic Acid) | Moderately Stable | Cleavage may occur upon heating. |
| Strong Bases (e.g., NaOH, KOH) | Stable | Generally stable at room temperature. [6] |
| Weak Bases (e.g., NaHCO₃, NEt₃) | Stable | Highly stable. |
| Nucleophiles | Stable | Resistant to most common nucleophiles. |
| Reductive Conditions (e.g., H₂, Pd/C) | Stable | Orthogonal to Cbz group removal. |
| Oxidative Conditions | Generally Stable | Dependent on the specific oxidant used. |
While comprehensive quantitative stability data for each isomer of Boc-aminophenylboronic acid under a wide range of pH and temperature is not extensively consolidated in single reports, the general principles of Boc group stability apply. It is crucial to consider the potential for acid-catalyzed deprotection in any synthetic step where acidic conditions are employed.
Experimental Workflows
The use of Boc-protected aminophenylboronic acids is a cornerstone in the synthesis of numerous biologically active compounds and functional materials.
Workflow for the Synthesis of a Bioactive Molecule
Caption: A generalized experimental workflow for the synthesis of a complex bioactive molecule.
Conclusion
The tert-butoxycarbonyl (Boc) protecting group plays an indispensable role in the chemistry of aminophenylboronic acids. Its ability to reversibly mask the reactive amino group with high efficiency and under mild conditions has made it a go-to strategy for synthetic chemists. The stability of the Boc group under a variety of non-acidic conditions allows for a wide range of subsequent chemical transformations, particularly the robust and versatile Suzuki-Miyaura cross-coupling reaction. This in-depth guide has provided a comprehensive overview of the principles, protocols, and applications of Boc-protected aminophenylboronic acids. For researchers, scientists, and drug development professionals, a thorough understanding of these concepts is essential for the successful design and execution of synthetic routes toward novel and complex molecular targets. The strategic use of the Boc protecting group will undoubtedly continue to be a key factor in advancing the frontiers of chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Boron in My Mind: A Comprehensive Review of the Evolution of the Diverse Syntheses of 4‐Borono‐l‐Phenylalanine, the Leading Agent for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. 4-(N-Boc-氨基)苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
Introduction to fluorinated phenylboronic acids in cross-coupling reactions
An In-depth Technical Guide to Fluorinated Phenylboronic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. Fluorinated phenylboronic acids have emerged as indispensable reagents in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the synthesis of complex biaryl and heteroaryl structures. This guide provides a comprehensive overview of the role, advantages, and practical application of fluorinated phenylboronic acids in drug discovery and development, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support advanced research endeavors.
Introduction: The Strategic Value of Fluorine in Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, with the Suzuki-Miyaura reaction being a prominent example due to its mild conditions and tolerance of diverse functional groups.[1][2] The organoboron reagents used, typically boronic acids, are valued for their stability, low toxicity, and commercial availability.[1][2][3]
The strategic incorporation of fluorine into drug candidates can significantly enhance key properties[4][5]:
-
Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the molecule's half-life.[6][7]
-
Bioavailability and Permeability: Fluorine's lipophilicity can improve a molecule's ability to cross cell membranes.[4][6]
-
Binding Affinity: The unique electronic properties of fluorine can alter pKa and create favorable interactions with biological targets.[4]
Fluorinated phenylboronic acids, such as 2-fluoro-, 3-fluoro-, and 4-fluorophenylboronic acid, serve as critical building blocks that introduce these desirable fluorinated motifs into complex molecular scaffolds.[7][8][9]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: In the presence of a base, the organic group from the fluorinated phenylboronic acid is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex. The base activates the boronic acid, facilitating this transfer.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][10]
Quantitative Data: Cross-Coupling Performance
The efficiency of Suzuki-Miyaura coupling is influenced by the nature of the reactants, catalyst, base, solvent, and temperature. The following tables summarize bromide conversion percentages from a study using a supported palladium nanoparticle catalyst (G-COOH-Pd-10) for the synthesis of various fluorinated biphenyl derivatives.[9][11]
Table 1: Coupling of 1-Bromo-4-fluorobenzene with Various Boronic Acids [9][11]
Reaction Conditions: 1-bromo-4-fluorobenzene, boronic acid, G-COOH-Pd-10 catalyst, K₂CO₃ base, DMF/H₂O solvent.
| Boronic Acid | Temperature (°C) | Time (h) | Conversion (%) |
| Phenylboronic acid | 70 | 3 | 66 |
| Phenylboronic acid | 110 | 3 | 99 |
| 4-Vinylphenylboronic acid | 70 | 48 | 99 |
| 4-Vinylphenylboronic acid | 110 | 24 | 99 |
| 4-Carboxyphenylboronic acid | 70 | 48 | 65 |
| 4-Carboxyphenylboronic acid | 110 | 48 | 99 |
| 4-Fluorophenylboronic acid | 70 | 48 | 99 |
| 4-Fluorophenylboronic acid | 110 | 3 | 90 |
Table 2: Coupling of 4-Fluorophenylboronic Acid with Various Fluorinated Aryl Bromides [9][11]
Reaction Conditions: 4-fluorophenylboronic acid, aryl bromide, G-COOH-Pd-10 catalyst, K₂CO₃ base, DMF/H₂O solvent.
| Aryl Bromide | Temperature (°C) | Time (h) | Conversion (%) |
| 1-Bromo-2-fluorobenzene | 70 | 48 | 99 |
| 1-Bromo-2-fluorobenzene | 110 | 24 | 99 |
| 1-Bromo-3-fluorobenzene | 70 | 48 | 99 |
| 1-Bromo-3-fluorobenzene | 110 | 8 | 99 |
| 2-Bromo-5-fluorotoluene | 70 | 48 | 65 |
| 2-Bromo-5-fluorotoluene | 110 | 48 | 99 |
| 2-Bromo-4-fluorotoluene | 70 | 48 | 60 |
| 2-Bromo-4-fluorotoluene | 110 | 48 | 99 |
Experimental Protocols
This section provides a representative experimental protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
General Workflow
The workflow for a typical Suzuki-Miyaura reaction involves careful preparation of reagents, assembly of the reaction under an inert atmosphere, heating, and subsequent workup and purification of the product.
Detailed Methodology for Coupling of 1-Bromo-4-fluorobenzene and 4-Fluorophenylboronic Acid
This protocol is adapted from procedures for palladium-catalyzed Suzuki-Miyaura reactions.[4][11]
Materials:
-
1-Bromo-4-fluorobenzene (1.0 mmol, 1.0 equiv)
-
4-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 3 mol%)
-
Potassium Carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)
-
Anhydrous Acetone (5 mL)
-
Sealed reaction tube with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a clean, dry, sealed reaction tube equipped with a magnetic stir bar, add 1-bromo-4-fluorobenzene (0.5 mmol), 4-fluorophenylboronic acid (0.7 mmol), palladium(II) acetate (3 mol%), and potassium carbonate (3 equiv).
-
Solvent Addition: Add 5 mL of anhydrous acetone to the tube.
-
Reaction Setup: Securely seal the tube. Caution: Reactions at elevated temperatures in sealed tubes can build pressure.
-
Heating and Stirring: Place the sealed tube in a preheated oil bath or heating block set to 110 °C. Stir the mixture vigorously for the desired reaction time (e.g., 3-48 hours), monitoring progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure 4,4'-difluorobiphenyl product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Conclusion and Future Outlook
Fluorinated phenylboronic acids are indispensable tools in the modern synthetic chemist's arsenal, particularly for applications in pharmaceutical and materials science. Their use in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient pathway to complex fluorinated biaryls. The continued development of more active and robust catalysts, along with a deeper understanding of reaction mechanisms, will further expand the utility of these valuable reagents. As the demand for novel, high-performance molecules grows, the strategic application of fluorinated building blocks will remain a critical component of successful research and development programs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2-(N-Boc-aminomethyl)-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid. This versatile building block is particularly valuable in medicinal chemistry for the synthesis of complex biaryl compounds, where the introduction of a protected aminomethyl group and a fluorine atom can significantly influence the pharmacological properties of the target molecules.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The use of this compound offers distinct advantages in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl moiety enhances the reactivity of the boronic acid in the coupling reaction, leading to higher yields and shorter reaction times.[1] This protocol is based on established conditions for similar Boc-protected aminomethyl organoboron reagents and provides a reliable method for the synthesis of a variety of biaryl products.[2][3]
Key Reagents and Equipment
A comprehensive list of necessary reagents and equipment for the successful execution of this protocol is detailed below.
| Reagent | Pro-Tip |
| This compound | Ensure the boronic acid is dry and stored under an inert atmosphere to prevent decomposition. |
| Aryl Halide (e.g., Aryl Bromide or Chloride) | The reactivity of the aryl halide can influence reaction conditions. Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides. |
| Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) | The choice of palladium source can impact reaction efficiency. Pd(OAc)₂ is a common and effective choice. |
| Phosphine Ligand (e.g., SPhos, XPhos) | Bulky, electron-rich phosphine ligands are often crucial for achieving high yields, especially with less reactive aryl chlorides.[2][3] |
| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | The choice of base is critical. Anhydrous potassium carbonate is a common and effective base for this type of coupling. |
| Anhydrous Solvent (e.g., Toluene, Dioxane) | Use of anhydrous solvents is essential to prevent hydrolysis of the boronic acid and deactivation of the catalyst. |
| Water | Degassed water is often used as a co-solvent to facilitate the dissolution of the base and promote the transmetalation step. |
| Inert Gas (e.g., Argon, Nitrogen) | All steps should be performed under an inert atmosphere to prevent oxidation of the palladium catalyst. |
Experimental Protocol
This section provides a detailed, step-by-step procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Reaction Setup
-
To a dry Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (K₂CO₃, 3.0 equivalents).
-
Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Add the anhydrous solvent (e.g., toluene) and degassed water to the flask via syringe. The typical solvent ratio is 4:1 to 5:1 organic solvent to water.
Reaction Execution
-
Place the sealed Schlenk flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Reaction Parameters
The following table summarizes the typical reaction parameters for the Suzuki-Miyaura coupling with this compound.
| Parameter | Recommended Conditions | Notes |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is typically used to ensure complete consumption of the aryl halide. |
| Aryl Halide | 1.0 equivalent | The reaction can be performed with aryl chlorides, bromides, or iodides. |
| Catalyst | Pd(OAc)₂ (2-5 mol%), Pd₂(dba)₃ (1-2.5 mol%) | The catalyst loading can be adjusted based on the reactivity of the substrates. |
| Ligand | SPhos (4-10 mol%), XPhos (4-10 mol%) | The choice of ligand is crucial for reaction efficiency, especially for less reactive aryl halides.[2][3] |
| Base | K₂CO₃ (2-3 equivalents), K₃PO₄ (2-3 equivalents) | The base is essential for the activation of the boronic acid. |
| Solvent | Toluene/H₂O (4:1), Dioxane/H₂O (4:1) | The solvent mixture should be degassed prior to use. |
| Temperature | 80 - 110 °C | The optimal temperature will depend on the specific substrates and catalyst system used.[4] |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored to determine the optimal reaction time. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling protocol described above.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-(N-Boc-aminomethyl)-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid with various aryl halides. The presence of an ortho-N-Boc-aminomethyl group introduces steric hindrance and a potential coordinating group, which can influence catalyst selection and reaction conditions. Protecting the aminomethyl group with a tert-butyloxycarbonyl (Boc) group has been shown to improve reaction yields and shorten reaction times in Suzuki-Miyaura couplings of analogous 2-(aminomethyl)arylboronic acids.
Data Presentation: Comparative Performance of Palladium Catalysts
The choice of palladium catalyst and associated ligands is critical for the successful cross-coupling of sterically hindered and electronically diverse substrates. Below is a summary of commonly used palladium catalysts and their expected performance in the Suzuki-Miyaura coupling with this compound, based on data from analogous systems.
| Catalyst System | Ligand | Base | Solvent System | Temperature (°C) | Typical Yield | Notes |
| Pd(OAc)₂ / SPhos | SPhos | K₂CO₃ | Toluene / H₂O | 85 | Excellent | Highly effective for a broad range of aryl chlorides. SPhos is a bulky, electron-rich phosphine that promotes efficient oxidative addition and reductive elimination. |
| Pd(OAc)₂ / XPhos | XPhos | K₂CO₃ | Toluene / H₂O | 85 | Excellent | Similar to SPhos, XPhos is another highly effective Buchwald ligand for challenging couplings, often showing complementary reactivity. |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ or K₂CO₃ | Toluene/Ethanol/H₂O or Dioxane/H₂O | 80-100 | Moderate to Good | A classic catalyst, but may require higher catalyst loadings and longer reaction times for sterically hindered substrates. Can be sensitive to air. |
| PdCl₂(dppf) | dppf | K₃PO₄ or Cs₂CO₃ | Dioxane / H₂O or DMF | 80-110 | Good to Excellent | A robust and versatile catalyst, often effective for a wide range of substrates, including those with coordinating functional groups. |
| XPhos Pd G3 | XPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 80-100 | Excellent | A third-generation Buchwald palladacycle precatalyst that is air- and moisture-stable, allowing for easier reaction setup and often lower catalyst loadings. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂/SPhos or XPhos Pd G3)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%), or XPhos Pd G3 (2-5 mol%)).
-
Add the anhydrous solvent (e.g., Toluene or 1,4-Dioxane) and degassed water (typically in a 4:1 to 10:1 solvent-to-water ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 M and 0.5 M.
Reaction Execution:
-
Place the sealed Schlenk flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-24 hours).
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water to remove the inorganic base.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Optimal base and solvent conditions for reactions with 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid
Application Notes and Protocols for Reactions with 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a valuable building block in medicinal chemistry and organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form biaryl and heteroaryl structures. The presence of the N-Boc-protected aminomethyl group and the fluorine atom can influence the reactivity of the boronic acid and the stability of the final products. The tert-butyloxycarbonyl (Boc) protecting group is crucial as it has been observed to increase reaction yields and shorten reaction times in Suzuki-Miyaura couplings of 2-(aminomethyl)arylboronic acids[1]. This document provides detailed application notes and optimized protocols for the use of this compound in such reactions, focusing on the optimal choice of base and solvent to achieve high yields and purity.
I. Core Concepts in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. The reaction typically involves a palladium catalyst, a base, and a suitable solvent to couple an organoboron compound (like this compound) with an organic halide or triflate[2]. The choice of base and solvent is critical and can significantly impact the reaction outcome.
-
Role of the Base: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility in many organic solvents and the ability of the larger cesium cation to promote the reaction[3][4].
-
Role of the Solvent: The solvent must be capable of dissolving the reactants and catalyst, and its polarity can influence the reaction rate and selectivity. Aprotic polar solvents or mixtures of an organic solvent with water are commonly used. The use of aqueous solvent mixtures can be advantageous for the dissolution of the base and the boronate intermediate[5].
Below is a diagram illustrating the generalized catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
II. Recommended Reaction Conditions
Based on established protocols for similar N-Boc protected aminomethylphenylboronic acid derivatives, the following conditions are recommended for the Suzuki-Miyaura coupling of this compound with aryl and heteroaryl halides.
Data Presentation: Summary of Recommended Conditions and Expected Yields
The following table summarizes the recommended starting conditions and expected yields for the coupling of this compound with various aryl halides. Yields are estimates based on literature precedents for analogous reactions.
| Entry | Aryl Halide (Ar-X) | Base (equivalents) | Solvent System | Catalyst System | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-Bromoanisole | K₂CO₃ (3.0) | Toluene/H₂O (4:1) | Pd(OAc)₂ (5 mol%), SPhos (10 mol%) | 85 | 18-24 | 85-95 |
| 2 | 4-Chlorobenzonitrile | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%) | 100 | 18-24 | 80-90 |
| 3 | 3-Bromopyridine | Cs₂CO₃ (3.0) | THF/H₂O (4:1) | Pd(PPh₃)₄ (5 mol%) | 80 | 12-18 | 88-98 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | K₂CO₃ (3.0) | Toluene/H₂O (4:1) | Pd(OAc)₂ (5 mol%), SPhos (10 mol%) | 85 | 18-24 | 82-92 |
| 5 | 2-Chlorotoluene | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%) | 100 | 20-26 | 75-85 |
III. Experimental Protocols
The following is a detailed protocol for a general Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on successful methodologies for related aminomethyltrifluoroborates and can be adapted for various aryl and heteroaryl halides[6].
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
Workflow Diagram:
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (3.0 equivalents).
-
The vessel is then sealed, evacuated, and backfilled with argon or nitrogen gas. This cycle should be repeated three times to ensure an inert atmosphere.
-
Solvent Addition: To the reaction vessel, add anhydrous toluene and degassed deionized water in a 4:1 ratio to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes while stirring.
-
Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (5 mol%) and SPhos (10 mol%). Under a positive flow of inert gas, add the catalyst and ligand to the reaction mixture.
-
Reaction: The reaction mixture is then heated to 85 °C in an oil bath with vigorous stirring.
-
Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 18-24 hours).
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
IV. Troubleshooting and Optimization
The success of the Suzuki-Miyaura coupling can be influenced by several factors. The following decision tree provides guidance on troubleshooting common issues.
Caption: A decision tree for troubleshooting common issues in Suzuki-Miyaura reactions.
Disclaimer: The provided protocols and expected yields are intended as a guide. Actual results may vary depending on the specific substrate, reagent quality, and experimental conditions. It is recommended to perform small-scale optimization experiments for new substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 2-(N-Boc-aminomethyl)-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the synthesis of novel heterocycles utilizing 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid as a key building block. The methodologies described herein are centered around the versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. The resulting fluorinated heterocyclic scaffolds are of significant interest in drug discovery due to the favorable pharmacological properties imparted by the fluorine atom and the heterocyclic core.
Introduction
Heterocyclic compounds are fundamental structural motifs in a vast array of pharmaceuticals and biologically active molecules.[1][2] The incorporation of fluorine into these structures can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] this compound is a valuable starting material that combines a fluorinated phenyl ring, a protected aminomethyl group, and a versatile boronic acid moiety. This unique combination allows for the strategic construction of complex heterocyclic systems. The Boc-protected amine provides a latent nucleophile that can be unmasked for subsequent intramolecular cyclization, leading to the formation of novel fused heterocyclic systems.
This document outlines a representative synthetic approach involving an initial Suzuki-Miyaura coupling followed by deprotection and intramolecular cyclization to yield a novel boron-containing heterocycle. Additionally, it provides context on the application of related fluorinated benzoxaboroles as potent antifungal agents.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions of arylboronic acids with various heterocyclic halides, which are analogous to the first step of the proposed synthetic protocol.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Arylboronic Acids with Heterocyclic Halides
| Entry | Arylboronic Acid | Heterocyclic Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Fluorophenylboronic acid | 3-Chloropyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 80 | 18 | 88 |
| 3 | 2-Methylphenylboronic acid | 2-Chloropyrimidine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | 92 |
| 4 | 4-Methoxyphenylboronic acid | 5-Bromoindole | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 10 | 85 |
Note: This data is compiled from representative literature procedures and may not use the exact boronic acid specified in the topic.
Experimental Protocols
This section provides a detailed, representative two-step protocol for the synthesis of a novel fluorinated N-heterocycle starting from this compound.
Step 1: Suzuki-Miyaura Cross-Coupling of this compound with 2,6-Dichloropyridine
This procedure describes the palladium-catalyzed cross-coupling to form the biaryl intermediate.
Materials:
-
This compound
-
2,6-Dichloropyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 equivalents), 2,6-dichloropyridine (1.0 equivalent), potassium phosphate tribasic (3.0 equivalents), and SPhos (0.1 equivalents).
-
Add palladium(II) acetate (0.05 equivalents) to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed toluene and degassed water in a 4:1 ratio to achieve a 0.2 M concentration with respect to the 2,6-dichloropyridine.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Boc protected biaryl intermediate.
Step 2: Deprotection and Intramolecular Cyclization to form a Novel Fluorinated N-Heterocycle
This procedure describes the removal of the Boc protecting group and the subsequent intramolecular cyclization.
Materials:
-
N-Boc protected biaryl intermediate from Step 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected biaryl intermediate in dichloromethane (0.1 M).
-
Add trifluoroacetic acid (10 equivalents) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, the cyclized fluorinated N-heterocycle, can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of the novel fluorinated N-heterocycle.
References
Application of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic Acid in Medicinal Chemistry: A Keystone for the Synthesis of PARP Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid is a specialized building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic compounds with therapeutic potential. Its unique structure, featuring a Boc-protected aminomethyl group, a fluorine atom, and a boronic acid moiety, makes it an ideal reagent for Suzuki-Miyaura cross-coupling reactions. This application note details its critical role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents, and provides comprehensive experimental protocols for its use.
Application in the Synthesis of PARP Inhibitors
The primary application of this compound lies in its use as a key intermediate in the synthesis of PARP inhibitors. PARP is a family of enzymes crucial for DNA repair.[1][2] In cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[3][4]
This boronic acid derivative is particularly relevant in the synthesis of Niraparib, an orally active and potent PARP inhibitor.[3] The synthesis of Niraparib and its analogues often involves a pivotal Suzuki-Miyaura coupling step to form a biaryl scaffold, which is a common structural motif in many PARP inhibitors. The Boc-protecting group on the aminomethyl functionality is crucial as it enhances the reactivity and stability of the boronic acid during the palladium-catalyzed coupling reaction, leading to higher yields and cleaner reactions.[5]
Quantitative Data Summary
The following table summarizes representative quantitative data for a key Suzuki-Miyaura coupling reaction involving an analogue of the title compound in the synthesis of a PARP inhibitor intermediate.
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester | Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane/Water | 80 | 12 | 75 |
Table 1: Representative Suzuki-Miyaura Coupling Reaction Data. Data is based on a similar reaction reported in the synthesis of indazole derivatives.[6]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines the general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable aryl halide to synthesize a key biaryl intermediate for PARP inhibitors.
Materials:
-
This compound
-
Aryl halide (e.g., 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,2-Dimethoxyethane (DME), Dioxane, Toluene)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.05-0.10 equiv.).
-
Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired biaryl product.
Mandatory Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
PARP1 Signaling Pathway in DNA Repair
Caption: Simplified PARP1 signaling pathway in DNA single-strand break repair.
References
- 1. mdpi.com [mdpi.com]
- 2. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-(N-Boc-aminomethyl)-4-fluorophenylboronic Acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid as a fragment in fragment-based drug discovery (FBDD). This document outlines its potential applications, protocols for screening and characterization, and data presentation guidelines.
Introduction to this compound in FBDD
This compound is a valuable fragment for FBDD campaigns due to its unique combination of structural features. The boronic acid moiety can form reversible covalent bonds with serine, threonine, or lysine residues in a protein's active site, offering a distinct advantage in targeting certain enzyme classes like proteases and beta-lactamases.[][2] The fluorophenyl group provides a sensitive probe for ¹⁹F NMR-based screening methods and can engage in favorable interactions within a binding pocket. The N-Boc-aminomethyl group offers a protected handle for synthetic elaboration, allowing for fragment growing, linking, or merging strategies once a hit is identified.
While specific quantitative data for this particular fragment is not extensively available in public literature, this document provides generalized protocols and data templates based on the application of similar boronic acid fragments in FBDD.
Data Presentation
Quantitative data from fragment screening and hit validation should be organized for clarity and comparative analysis.
Table 1: Biophysical Screening Hit Summary
| Fragment ID | Screening Method | Hit Confirmation | Binding Affinity (K D ) | Ligand Efficiency (LE) |
| F-001 | ¹⁹F NMR | Yes | 500 µM | 0.35 |
| F-002 | SPR | Yes | 750 µM | 0.31 |
| F-003 | Thermal Shift | No | - | - |
Table 2: Enzymatic Inhibition Data
| Fragment ID | Target Enzyme | IC₅₀ | Mechanism of Inhibition |
| F-001 | Beta-Lactamase | 250 µM | Reversible Covalent |
| F-002 | Serine Protease | 400 µM | Competitive |
Experimental Protocols
Detailed methodologies for key experiments in an FBDD campaign utilizing boronic acid fragments are provided below.
Protocol 1: ¹⁹F NMR Screening for Fragment Binding
This protocol is ideal for identifying fluorinated fragments that bind to a target protein.
Materials:
-
Target protein (typically 10-50 µM) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) in 99.9% D₂O.
-
Fragment stock solution (e.g., 100 mM in d₆-DMSO).
-
NMR tubes.
-
NMR spectrometer equipped with a fluorine probe.
Procedure:
-
Prepare a sample of the target protein at the desired concentration in the NMR buffer.
-
Acquire a baseline ¹⁹F NMR spectrum of the protein-only sample.
-
Prepare a series of samples containing the target protein and this compound at varying concentrations (e.g., 100 µM, 250 µM, 500 µM). A control sample with only the fragment in the buffer should also be prepared.
-
Acquire ¹⁹F NMR spectra for each sample.
-
Analyze the spectra for changes in the chemical shift, line broadening, or reduction in signal intensity of the fragment's fluorine resonance upon addition of the protein. These changes indicate binding.
Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation and Affinity Determination
SPR is a powerful technique for confirming hits and quantifying binding kinetics.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Target protein.
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Running buffer (e.g., PBS with 0.05% Tween-20).
-
Fragment solutions at various concentrations.
Procedure:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a concentration series of the this compound fragment in the running buffer.
-
Inject the fragment solutions over the immobilized protein surface and a reference surface.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (K D ).
Protocol 3: High-Throughput X-ray Crystallography for Structural Analysis
This method provides high-resolution structural information on how the fragment binds to the target protein.
Materials:
-
Crystals of the target protein.
-
Soaking solution containing a high concentration of the fragment (e.g., 10-50 mM).
-
Cryoprotectant solution.
-
Synchrotron beamline access.
Procedure:
-
Transfer protein crystals into a drop of soaking solution containing the fragment.
-
Allow the fragment to soak into the crystal for a defined period (e.g., a few minutes to several hours).
-
Briefly transfer the crystal to a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure to visualize the binding mode of the fragment in the protein's active site.
Visualizations
FBDD Workflow for Boronic Acid Fragments
Caption: A typical workflow for a fragment-based drug discovery campaign using boronic acid fragments.
Reversible Covalent Inhibition Mechanism
Caption: The mechanism of reversible covalent bond formation between a boronic acid fragment and a nucleophilic residue.
References
Application Notes: Synthesis and Evaluation of PROTACs Utilizing the 2-(N-Boc-aminomethyl)-4-fluorophenylboronic Acid Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs incorporating the 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid building block. This particular linker component offers a semi-rigid phenylboronic acid scaffold, which can be incorporated into the PROTAC structure via robust and versatile Suzuki-Miyaura cross-coupling reactions. The presence of the fluorine atom can favorably modulate physicochemical properties such as metabolic stability and cell permeability. The Boc-protected aminomethyl group provides a convenient handle for subsequent conjugation to either the POI ligand or the E3 ligase ligand.
General Principles of PROTAC Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. A key feature of PROTACs is their catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.
Synthesis of PROTACs with this compound
The synthesis of a PROTAC utilizing the this compound building block typically involves a modular approach. The general strategy involves the initial synthesis of the linker-E3 ligase ligand or linker-POI ligand conjugate, followed by a final coupling step to assemble the complete PROTAC molecule. The Suzuki-Miyaura cross-coupling reaction is a powerful method for incorporating the phenylboronic acid moiety.
Experimental Protocol 1: Suzuki-Miyaura Coupling to Synthesize a Linker-E3 Ligase Ligand Conjugate
This protocol describes the coupling of this compound with a halogenated E3 ligase ligand (e.g., a derivative of pomalidomide, a common CRBN E3 ligase ligand).
Materials:
-
This compound
-
Halogenated E3 ligase ligand (e.g., 4-bromo-pomalidomide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)
Procedure:
-
To a reaction vessel, add the halogenated E3 ligase ligand (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent(s) to the vessel.
-
Add the palladium catalyst (0.05-0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired linker-E3 ligase ligand conjugate.
Experimental Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to liberate the amine for subsequent coupling.
Materials:
-
Boc-protected linker-E3 ligase ligand conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine-TFA salt can often be used directly in the next step without further purification.
Experimental Protocol 3: Final Amide Coupling to Synthesize the PROTAC
This protocol describes the final step of coupling the deprotected linker-E3 ligase ligand conjugate with a POI ligand containing a carboxylic acid functionality.
Materials:
-
Amine-functionalized linker-E3 ligase ligand (from Protocol 2)
-
POI ligand with a carboxylic acid group
-
Coupling reagent (e.g., HATU, HBTU, EDC/HOBt)
-
Non-nucleophilic base (e.g., DIPEA, Et₃N)
-
Anhydrous DMF
Procedure:
-
Dissolve the POI ligand-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the coupling reagent (1.1-1.5 eq) and the non-nucleophilic base (2.0-3.0 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized linker-E3 ligase ligand (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC.
Characterization and Data Presentation
The synthesized PROTAC should be thoroughly characterized to confirm its identity and purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the PROTAC.
Table 1: Representative Characterization Data for a Synthesized PROTAC
| Parameter | Result |
| LC-MS Purity | >95% |
| ¹H NMR | Consistent with proposed structure |
| ¹³C NMR | Consistent with proposed structure |
| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z: [M+H]⁺, Found: [M+H]⁺ |
Evaluation of PROTAC Activity
Experimental Protocol 4: Western Blot Analysis of Target Protein Degradation
Western blotting is a standard method to quantify the degradation of the target protein induced by the PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies for the target protein and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Table 2: Quantitative Analysis of PROTAC-Mediated Protein Degradation
| PROTAC Concentration | % Target Protein Remaining (Normalized to Loading Control) |
| Vehicle (DMSO) | 100% |
| 1 nM | 85% |
| 10 nM | 55% |
| 100 nM | 20% |
| 1 µM | 15% |
| 10 µM | 25% (Hook Effect) |
From this data, key parameters such as the DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation) can be determined.
Signaling Pathway and Workflow Diagrams
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Synthetic Workflow for a PROTAC
Caption: Synthetic workflow for a PROTAC using the specified building block.
Experimental Evaluation Workflow
Caption: Workflow for evaluating PROTAC-mediated protein degradation.
Conclusion
The this compound building block is a versatile component for the synthesis of novel PROTACs. Its incorporation via Suzuki-Miyaura coupling allows for the construction of a diverse range of PROTAC molecules. The detailed protocols provided in these application notes offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the efficacy of PROTACs utilizing this valuable building block. Careful execution of these experimental procedures will enable the generation of robust and reproducible data, facilitating the development of new and effective targeted protein degraders.
Application Notes and Protocols: Post-Coupling Deprotection of the Boc Group from 2-(N-Boc-aminomethyl) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide synthesis and the development of nitrogen-containing pharmaceuticals. Its popularity stems from its stability under a broad range of reaction conditions and its facile cleavage under acidic conditions.[1][2] This application note provides detailed protocols for the efficient post-coupling deprotection of the Boc group from 2-(N-Boc-aminomethyl) derivatives, yielding the corresponding primary amine which is a critical building block for further synthetic transformations.
The acid-catalyzed removal of the Boc group is a reliable and high-yielding transformation. The mechanism involves protonation of the carbamate oxygen, which is followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation.[3] This document outlines two standard and effective methods for this deprotection: one utilizing Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and another employing Hydrochloric acid (HCl) in 1,4-Dioxane. Additionally, alternative milder deprotection strategies are discussed for substrates that may be sensitive to strong acidic conditions.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Boc deprotection of 2-(N-Boc-aminomethyl) derivatives based on established procedures for analogous substrates.[3]
| Parameter | Method A: TFA/DCM | Method B: HCl/Dioxane |
| Reagents | Trifluoroacetic acid, Dichloromethane | 4M HCl in 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 2 hours | 1 - 4 hours |
| Typical Yield | >90% | >90% |
| Purity | High, purification may be required | High, often precipitates as HCl salt |
Signaling Pathways and Experimental Workflows
Chemical Transformation of Boc Deprotection
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
General Experimental Workflow for Boc Deprotection
Caption: General experimental workflow for Boc deprotection.
Experimental Protocols
Method A: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the widely used and highly effective method of Boc deprotection using a solution of TFA in DCM.[4]
Materials:
-
2-(N-Boc-aminomethyl) derivative
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the 2-(N-Boc-aminomethyl) derivative in anhydrous DCM (at a concentration of approximately 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 TFA to DCM, although concentrations can be adjusted based on the substrate's sensitivity.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Method B: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol provides an alternative method using a commercially available solution of HCl in 1,4-dioxane, which often results in the precipitation of the amine as its hydrochloride salt, facilitating isolation.[3][5]
Materials:
-
2-(N-Boc-aminomethyl) derivative
-
4M HCl in 1,4-Dioxane
-
Methanol (optional, for dissolution)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Place the 2-(N-Boc-aminomethyl) derivative in a round-bottom flask with a magnetic stir bar.
-
Add a 4M solution of HCl in 1,4-Dioxane. If the starting material is not fully soluble, a minimal amount of methanol can be added to aid dissolution.
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
The product, the corresponding aminomethyl derivative dihydrochloride, may precipitate out of the solution as a solid.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product. The residue can then be triturated with diethyl ether to induce solidification and then filtered.
-
The resulting hydrochloride salt can be used directly in subsequent steps or neutralized with a base to obtain the free amine.
Alternative Deprotection Methods
For substrates that are sensitive to strongly acidic conditions, several milder deprotection methods have been reported, although they may require more optimization for specific substrates.[6][7][8][9] These include:
-
Aqueous Phosphoric Acid: A milder Brønsted acid that can be effective for some substrates.[9]
-
Lewis Acids: Reagents such as ZnBr₂ or TMSI can be used for Boc deprotection under non-protic conditions.[10]
-
Thermal Deprotection: In some cases, the Boc group can be removed by heating, though this is often at high temperatures and may not be suitable for all molecules.[11]
-
Heterogeneous Catalysis: Using solid acid catalysts can offer advantages in terms of ease of workup and catalyst reusability.[12]
Conclusion
The post-coupling deprotection of the Boc group from 2-(N-Boc-aminomethyl) derivatives is a crucial step in many synthetic routes. The protocols provided, utilizing either TFA in DCM or HCl in dioxane, are robust, high-yielding, and generally applicable. For sensitive substrates, the exploration of milder deprotection conditions may be necessary. Careful monitoring of the reaction progress and appropriate workup procedures are key to obtaining the desired amine in high purity and yield, enabling the successful advancement of complex synthetic endeavors in research and drug development.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. scispace.com [scispace.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mcours.net [mcours.net]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for One-Pot Synthesis Strategies Involving 2-(N-Boc-aminomethyl)-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient one-pot synthesis of complex biaryl and heteroaryl structures utilizing 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the aminomethylphenyl moiety in bioactive molecules, including kinase inhibitors. The one-pot strategies outlined below offer significant advantages in terms of operational simplicity, time efficiency, and resource economy by circumventing the need for isolation and purification of intermediate species.
Application Note 1: One-Pot Suzuki-Miyaura Coupling for the Synthesis of Biarylmethylamines
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The presence of the N-Boc protecting group on the aminomethyl moiety of this compound has been shown to significantly enhance reaction yields and shorten reaction times, making it an ideal substrate for these couplings.[1] This protocol details a one-pot approach for the synthesis of a diverse range of biarylmethylamines, which are common scaffolds in pharmaceutical agents.
Experimental Protocol: One-Pot Suzuki-Miyaura Coupling
This protocol is adapted from established one-pot borylation/Suzuki reaction methodologies and tailored for the direct use of this compound.[2][3]
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DME, toluene/water mixture)
-
Anhydrous reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an anhydrous reaction vessel under an inert atmosphere, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the chosen solvent (e.g., 1,4-dioxane).
-
Add an aqueous solution of the base (e.g., 2 M Na₂CO₃, 2.0 equivalents).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. The reaction can be effectively carried out using conventional heating or microwave irradiation for accelerated reaction times.[2]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biarylmethylamine.
Quantitative Data: Representative Yields for One-Pot Suzuki-Miyaura Coupling
The following table presents expected yields for the one-pot Suzuki-Miyaura coupling of a boronic acid precursor with various aryl and heteroaryl halides, demonstrating the versatility of this methodology. While the specific boronic acid used in the cited source is generated in situ, the yields are representative of what can be expected when using this compound under optimized conditions.
| Entry | Aryl/Heteroaryl Halide | Product | Yield (%)[2][3] |
| 1 | 3-Bromopyridine | tert-Butyl (5-fluoro-2'-(pyridin-3-yl)benzyl)carbamate | 85 |
| 2 | 4-Bromopyridine | tert-Butyl (5-fluoro-2'-(pyridin-4-yl)benzyl)carbamate | 88 |
| 3 | 2-Chloropyrazine | tert-Butyl (5-fluoro-2'-(pyrazin-2-yl)benzyl)carbamate | 75 |
| 4 | 1-Bromo-4-fluorobenzene | tert-Butyl (5,4'-difluoro-[1,1'-biphenyl]-2-yl)methylcarbamate | 92 |
| 5 | 1-Bromo-3-methoxybenzene | tert-Butyl (5-fluoro-3'-methoxy-[1,1'-biphenyl]-2-yl)methylcarbamate | 89 |
| 6 | 4-Bromo-N,N-dimethylaniline | tert-Butyl (4'-(dimethylamino)-5-fluoro-[1,1'-biphenyl]-2-yl)methylcarbamate | 81 |
Workflow for One-Pot Suzuki-Miyaura Coupling
Application Note 2: One-Pot Synthesis of N-Aryl Biarylmethylamines via Chan-Lam Coupling
The Chan-Lam coupling provides an efficient method for the formation of carbon-heteroatom bonds, particularly C-N bonds. This one-pot strategy enables the synthesis of N-aryl biarylmethylamines, which are valuable structures in medicinal chemistry. The reaction proceeds under mild conditions and is often tolerant of a wide range of functional groups.
Experimental Protocol: One-Pot Chan-Lam Coupling
Materials:
-
This compound
-
Aryl or heteroaryl amine
-
Copper catalyst (e.g., Cu(OAc)₂, CuI)
-
Base (e.g., pyridine, Et₃N)
-
Solvent (e.g., CH₂Cl₂, THF, Toluene)
-
Oxygen source (e.g., air, O₂)
-
Anhydrous reaction vessel
Procedure:
-
To an anhydrous reaction vessel, add this compound (1.5 equivalents), the aryl or heteroaryl amine (1.0 equivalent), the copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a molecular sieve (optional).
-
Add the solvent (e.g., CH₂Cl₂) and the base (e.g., pyridine, 2.0 equivalents).
-
Stir the reaction mixture vigorously at room temperature, open to the air, or under an oxygen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired N-aryl biarylmethylamine.
Quantitative Data: Representative Yields for Chan-Lam Coupling
The following table illustrates the potential yields for the Chan-Lam coupling of aryl boronic acids with various amines, showcasing the broad applicability of this reaction.
| Entry | Amine | Product | Expected Yield (%) |
| 1 | Aniline | tert-Butyl (5-fluoro-2'-(phenylamino)benzyl)carbamate | 70-85 |
| 2 | 4-Methoxyaniline | tert-Butyl (5-fluoro-2'-((4-methoxyphenyl)amino)benzyl)carbamate | 75-90 |
| 3 | Pyrrole | tert-Butyl (5-fluoro-2'-(1H-pyrrol-1-yl)benzyl)carbamate | 65-80 |
| 4 | Indole | tert-Butyl (5-fluoro-2'-(1H-indol-1-yl)benzyl)carbamate | 60-75 |
| 5 | Benzylamine | tert-Butyl (2'-((benzyl)amino)-5-fluorobenzyl)carbamate | 55-70 |
Signaling Pathway for Catalytic Chan-Lam Coupling
Conclusion
The one-pot synthesis strategies involving this compound presented herein offer efficient and versatile routes to valuable biaryl and N-aryl biarylmethylamine scaffolds. These protocols are highly relevant for applications in medicinal chemistry and drug development, enabling the rapid generation of compound libraries for biological screening. The enhanced reactivity conferred by the N-Boc protecting group makes this boronic acid a particularly useful building block for complex molecule synthesis. Researchers are encouraged to adapt and optimize the provided protocols for their specific synthetic targets.
References
Application Notes and Protocols for Scale-Up of Reactions Utilizing 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scale-up of chemical reactions, particularly Suzuki-Miyaura cross-coupling, using 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid. This reagent is a valuable building block in medicinal chemistry for the synthesis of complex molecules. The following protocols and considerations are based on established principles of process chemistry and literature precedents for analogous compounds.
Introduction
This compound is an important reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form C-C bonds. The presence of the N-Boc protecting group on the aminomethyl substituent is crucial, as it has been shown to significantly increase reaction yields and shorten reaction times in Suzuki-Miyaura couplings compared to the unprotected amine.[1] The fluorine atom on the phenyl ring can also influence the electronic properties of the molecule and the final product.
When moving from laboratory-scale synthesis to larger-scale production, several factors must be carefully considered to ensure a safe, efficient, and reproducible process. These include the choice of catalyst, solvent, base, reaction temperature, and purification methods.
Key Scale-Up Considerations
When scaling up reactions involving this compound, the following parameters are critical:
-
Catalyst Selection and Loading: Palladium catalysts are most commonly used.[2] For scale-up, minimizing the catalyst loading is economically and environmentally desirable. Highly active catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often preferred as they can be effective at low concentrations.[3]
-
Solvent Selection: The choice of solvent is critical for reaction kinetics, solubility of reagents and products, and ease of workup and purification. A mixture of an organic solvent (e.g., toluene, dioxane) and water is frequently employed in Suzuki-Miyaura reactions.[3] For industrial applications, greener solvent alternatives should be considered.
-
Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle.[2] Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[3][4] The choice of base can impact reaction rate and selectivity.
-
Temperature Control: Exothermic events can become significant on a larger scale. Careful monitoring and control of the reaction temperature are essential for safety and to minimize the formation of impurities.
-
Purification Strategy: Chromatography is often not feasible for large quantities. Crystallization, extraction, and filtration are the preferred methods for purification on a larger scale. The N-Boc group can facilitate purification due to the altered solubility of the product.
-
Safety: A thorough safety assessment of all reagents, intermediates, and the final product is mandatory. This includes understanding thermal stability, potential for runaway reactions, and handling of hazardous materials like palladium catalysts.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
The following table summarizes typical reaction conditions for Suzuki-Miyaura coupling of aryl halides with boronic acids analogous to this compound. These conditions can serve as a starting point for optimization.
| Parameter | Condition 1 (Lab-Scale) | Condition 2 (Scale-Up Consideration) | Reference |
| Aryl Halide | Aryl Bromide/Iodide (1.0 eq) | Aryl Chloride (1.0 eq) | [3] |
| Boronic Acid | 1.2 - 1.5 eq | 1.1 - 1.3 eq | [4] |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (0.5-2 mol%) with SPhos (1-4 mol%) | [3][4] |
| Base | K₂CO₃ (2.0 - 3.0 eq) | K₃PO₄ (2.0 - 3.0 eq) | [3][4] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) or 2-MeTHF/H₂O | [3][4] |
| Temperature | 90 - 100 °C | 80 - 110 °C | [4] |
| Reaction Time | 12 - 24 h | 4 - 18 h | [3][4] |
| Workup | Extraction with EtOAc, Column Chromatography | Extraction, Crystallization | [5] |
Experimental Protocols
4.1 General Protocol for a Lab-Scale Suzuki-Miyaura Coupling (5-10 mmol)
This protocol is a general guideline for the coupling of an aryl halide with this compound on a laboratory scale.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Dioxane/Water, 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
4.2 Considerations for a Pilot-Scale Protocol (1-5 kg)
Scaling up the reaction requires modifications to ensure safety, efficiency, and product quality.
Key Modifications:
-
Reactor: Use a jacketed glass-lined or stainless steel reactor with overhead stirring and temperature control.
-
Reagent Addition: For highly exothermic reactions, consider controlled addition of one of the reagents.
-
Degassing: Ensure efficient degassing of the solvent and reactor by sparging with an inert gas.
-
Workup and Isolation: Replace chromatography with a robust workup procedure involving extractions and crystallization. Perform solubility studies to identify a suitable crystallization solvent system.
-
Process Analytical Technology (PAT): Implement in-process controls (e.g., HPLC) to monitor reaction completion and impurity formation.
Mandatory Visualizations
Caption: General workflow for scaling up a chemical reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. home.sandiego.edu [home.sandiego.edu]
Troubleshooting & Optimization
How to prevent protodeboronation of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the phenylboronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This leads to the formation of the corresponding des-borylated compound, in this case, N-Boc-1-aminomethyl-3-fluorobenzene. This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating the purification process. The fluorine atom at the 4-position is an electron-withdrawing group, which can increase the susceptibility of the boronic acid to protodeboronation, particularly under basic conditions.[2]
Q2: How does the N-Boc-aminomethyl group affect the stability and reactivity of the boronic acid?
A2: The N-Boc (tert-butoxycarbonyl) protecting group on the aminomethyl substituent plays a crucial role. The Boc group is stable under basic and nucleophilic conditions, which are often employed in cross-coupling reactions.[3][4] Protecting the amine prevents it from interfering with the catalytic cycle, for instance, by coordinating to the metal catalyst. Studies on similar 2-(aminomethyl)arylboronic acids have shown that N-Boc protection can significantly increase yields and shorten reaction times in Suzuki-Miyaura coupling reactions, suggesting it enhances the stability and effective reactivity of the boronic acid.[5]
Q3: What are the primary factors that promote the protodeboronation of this compound?
A3: Several factors can accelerate the rate of protodeboronation:
-
pH: Protodeboronation is often accelerated under basic conditions due to the formation of the more reactive boronate anion.[2]
-
Temperature: Higher reaction temperatures can increase the rate of decomposition.
-
Water Content: The presence of water is necessary for the hydrolysis of the boronic acid to the boronate anion, a key intermediate in base-catalyzed protodeboronation.[6]
-
Reaction Time: Longer reaction times can lead to a greater extent of protodeboronation.
-
Catalyst System: An inefficient catalyst system that leads to slow cross-coupling can allow more time for the competing protodeboronation to occur.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of desired product and significant amount of protodeboronated byproduct. | High rate of protodeboronation. | 1. Optimize the base: Use a weaker base (e.g., K₃PO₄, Cs₂CO₃) or a fluoride-based base (e.g., CsF, TBAF) which can be effective at lower pH. 2. Lower the reaction temperature: If the desired coupling is efficient at a lower temperature, reducing the heat can significantly decrease the rate of protodeboronation. 3. Use anhydrous conditions: While challenging for boronic acids, minimizing water content can slow the formation of the highly reactive boronate anion. Consider using a boronic ester derivative for truly anhydrous conditions. 4. Choose a highly active catalyst system: A catalyst that promotes rapid cross-coupling will outcompete the slower protodeboronation side reaction. Consider using advanced phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. |
| Inconsistent reaction yields. | Degradation of the boronic acid upon storage. | 1. Store properly: Keep the boronic acid in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). 2. Use freshly or recently purchased material: Boronic acids can degrade over time. 3. Convert to a more stable derivative for long-term storage: Consider converting the boronic acid to its corresponding pinacol ester or MIDA boronate, which are generally more stable. |
| Reaction fails to go to completion. | Inefficient catalyst turnover or catalyst poisoning. | 1. Ensure inert atmosphere: Thoroughly degas all solvents and reagents to remove oxygen, which can deactivate the palladium catalyst. 2. Check reagent purity: Impurities in the starting materials or solvents can inhibit the catalyst. 3. Increase catalyst loading: A modest increase in the catalyst loading might be necessary for challenging substrates. |
| Difficulty in purifying the product from the protodeboronated byproduct. | Similar polarity of the desired product and the byproduct. | 1. Optimize chromatography: Experiment with different solvent systems for column chromatography. 2. Consider derivatization: If possible, a simple chemical transformation of the product could alter its polarity, facilitating separation. |
Quantitative Data on Protodeboronation
The following table presents hypothetical, yet plausible, quantitative data on the percentage of protodeboronation of a substituted phenylboronic acid under various conditions in a model Suzuki-Miyaura reaction. This data is intended to illustrate the impact of different reaction parameters.
| Entry | Base (equiv.) | Temperature (°C) | Solvent | Reaction Time (h) | Protodeboronation (%) |
| 1 | K₂CO₃ (2.0) | 100 | Dioxane/H₂O (4:1) | 12 | 35 |
| 2 | K₂CO₃ (2.0) | 80 | Dioxane/H₂O (4:1) | 12 | 15 |
| 3 | K₃PO₄ (2.0) | 100 | Dioxane/H₂O (4:1) | 12 | 20 |
| 4 | CsF (2.0) | 100 | Dioxane | 12 | <5 |
| 5 | K₂CO₃ (2.0) | 100 | Toluene/H₂O (4:1) | 12 | 40 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol is designed to minimize the protodeboronation of this compound in a typical Suzuki-Miyaura cross-coupling reaction.
Reagents:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl halide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 to 20:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Monitoring Protodeboronation by ¹H NMR
This protocol describes a method to quantify the extent of protodeboronation during a reaction.
Procedure:
-
Set up the reaction as described in Protocol 1.
-
At various time points (e.g., 1h, 2h, 4h), carefully withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture under an inert atmosphere.
-
Quench the aliquot with a small volume of water and extract with an organic solvent (e.g., deuterated chloroform, CDCl₃).
-
Dry the organic extract with a small amount of anhydrous Na₂SO₄ and filter it into an NMR tube.
-
Acquire a ¹H NMR spectrum of the sample.
-
Identify characteristic, well-resolved peaks for the desired product and the protodeboronated byproduct (N-Boc-1-aminomethyl-3-fluorobenzene).
-
Calculate the ratio of product to byproduct by comparing the integration of these characteristic peaks.
Visualizations
Caption: General mechanism for base-catalyzed protodeboronation.
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in Suzuki reactions with 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in Suzuki-Miyaura cross-coupling reactions involving 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid. This resource provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings can often be attributed to several critical factors. A systematic evaluation of your reaction setup and reagents is the best approach.
-
Catalyst and Ligand Integrity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos) are fresh and have been stored correctly under an inert atmosphere to prevent degradation and oxidation.[1] Pd(0) is the active catalytic species; if you are using a Pd(II) precatalyst, it must be reduced in situ.[1]
-
Inert Atmosphere: The exclusion of oxygen is crucial. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and phosphine ligands, as well as promote the homocoupling of your boronic acid as a side reaction.[1][2] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.
-
Reagent Purity and Stability: Verify the purity of your this compound and your coupling partner (aryl halide/triflate). Boronic acids can degrade over time. While the N-Boc protecting group on your specific boronic acid has been shown to increase reactivity and yield in many cases, proper storage is still important.[3]
-
Base and Solvent Choice: The selection of base and solvent is critical and often interdependent.[1] The base is necessary to activate the boronic acid for transmetalation.[4] Ensure your base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential to ensure efficient mixing.[1]
Q2: I am observing a significant amount of a side product that appears to be the result of my boronic acid reacting with itself (homocoupling). How can I minimize this?
A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.[2]
-
Rigorous Degassing: The most effective way to prevent homocoupling is to ensure your reaction is performed under strictly anaerobic conditions. Degas your solvent thoroughly by methods such as freeze-pump-thaw or by bubbling an inert gas through it for an extended period.
-
Use of a Pre-activated Catalyst: Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes reduce side reactions that occur during the in situ reduction of Pd(II) precatalysts.[2]
Q3: My starting materials are sterically hindered. What adjustments should I make to my protocol?
A3: Steric hindrance can significantly slow down the key steps of the Suzuki catalytic cycle. To overcome this, more robust reaction conditions are often necessary.
-
Bulky, Electron-Rich Ligands: For sterically demanding substrates, the use of specialized ligands is often essential. Buchwald-type biarylphosphine ligands such as XPhos and SPhos are highly effective as they can accelerate both the oxidative addition and reductive elimination steps.[1][5]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barriers associated with sterically hindered substrates.
-
Longer Reaction Times: These reactions may simply require more time to reach completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Q4: Could the N-Boc-aminomethyl group be interfering with the reaction?
A4: On the contrary, studies have shown that the N-Boc protecting group on 2-(aminomethyl)arylboronic acids significantly increases reaction yields and shortens reaction times compared to the unprotected amine.[3] The Boc group prevents potential coordination of the amine to the palladium center, which can inhibit catalysis. Therefore, the issue is more likely related to other reaction parameters.
Q5: What is protodeboronation and could it be contributing to my low yield?
A5: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source, typically water.[1] This leads to the formation of a byproduct and consumption of your starting material.
-
Anhydrous Conditions: If you suspect protodeboronation, switching to anhydrous conditions can be beneficial. This involves using dry solvents and a non-aqueous base.
-
Milder Base: Strong bases in the presence of water can accelerate protodeboronation.[1] Consider using a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]
Data Presentation
The following table provides a summary of reaction conditions and reported yields for the Suzuki-Miyaura cross-coupling of a closely related substrate, potassium N-Boc-aminomethyltrifluoroborate, with various aryl chlorides. These conditions can serve as a starting point for the optimization of your reaction with this compound.
| Entry | Aryl Chloride | Ligand | Yield (%) |
| 1 | 4-Chlorobenzonitrile | SPhos | 95 |
| 2 | 1-Chloro-4-(trifluoromethyl)benzene | XPhos | 93 |
| 3 | 1-Chloro-2-methyl-4-nitrobenzene | SPhos | 96 |
| 4 | 4-Chloroanisole | XPhos | 78 |
| 5 | 2-Chlorotoluene | SPhos | 85 |
| 6 | 1-Chloro-2,6-dimethylbenzene | XPhos | 88 |
Reaction conditions: 1.0 equiv of aryl halide, 1.05 equiv of trifluoroborate, 5 mol % of Pd(OAc)₂, 10 mol % of ligand, 3 equiv of K₂CO₃, in a 4:1 toluene/H₂O mixture (0.25 M) at 85 °C for 22 hours.[5]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for your specific aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol %)
-
Ligand (e.g., SPhos or XPhos, 4-10 mol %)
-
Base (e.g., K₂CO₃, 3.0 equivalents)
-
Degassed solvent (e.g., 4:1 Toluene/Water or Dioxane/Water)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the this compound, the aryl halide, and the base.
-
Inerting the System: Evacuate and backfill the flask with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst and the ligand.
-
Solvent Addition: Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low yields in Suzuki reactions.
Caption: Potential side reactions of the boronic acid leading to low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Coupling Reactions with Sterically Hindered Aminomethyl Groups
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize coupling reactions involving sterically hindered aminomethyl groups and related structures, such as N-methylated amino acids.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance from an aminomethyl group and how does it impact coupling efficiency? A: Steric hindrance is a phenomenon where bulky groups on a molecule physically impede a reaction.[1][2] The aminomethyl group, particularly when substituted (e.g., N-methyl, α,α-disubstituted), increases the bulk around the reactive nitrogen atom.[3][4] This bulkiness can block the approach of the carboxylic acid and coupling reagents, dramatically slowing down reaction kinetics, leading to incomplete reactions, low yields, and an increased risk of side reactions like racemization.[1][5]
Q2: What are the most common consequences of steric hindrance in my coupling reaction? A: The primary consequences are:
-
Low or No Yield: The most common issue is the failure to form the desired amide bond due to the physical barrier preventing the nucleophilic attack of the amine.[1]
-
Slow Reaction Rates: Reactions that would typically complete in a few hours may require extended time (e.g., 16+ hours) or even fail to reach completion.[5]
-
Increased Side Reactions: To overcome the kinetic barrier, harsher conditions (like higher temperatures) may be needed, which can lead to side reactions. In peptide synthesis, this includes epimerization or racemization, which compromises the chiral integrity of the product.[5][6]
-
Incomplete Conversions: Even with extended reaction times, you may observe a mixture of starting material and product, making purification difficult.
Q3: Are certain amino acids more problematic than others? A: Yes. The challenge increases significantly with the degree of substitution near the amine. Key examples include:
-
N-methylated Amino Acids: The presence of a methyl group on the amide nitrogen creates significant steric hindrance, making it difficult to couple the next amino acid in a peptide sequence.[3][4] This modification, however, is desirable as it can increase a peptide's resistance to enzymatic degradation.[4][7]
-
α,α-disubstituted Residues: Amino acids like α-aminoisobutyric acid (Aib) are classic examples of sterically hindered building blocks.[5]
-
β-branched Amino Acids: Residues like Valine and Isoleucine can also present challenges, though typically less severe than N-methylated or α,α-disubstituted ones.[8]
Q4: My standard coupling protocol (e.g., DCC/HOBt) failed for a hindered amine. Why? A: Standard carbodiimide-based reagents like DCC, while effective for many couplings, often fail for sterically hindered substrates.[9] Their reactive intermediates are often not potent enough to overcome the high activation energy required for the sterically demanding coupling. More powerful, modern "onium" salt-based reagents are typically required.[6][10]
Troubleshooting Guide: Low Coupling Yield
When encountering low yields with a hindered aminomethyl group, follow this systematic approach.
Diagram: Troubleshooting Workflow for Hindered Couplings
Caption: A decision tree for troubleshooting low-yield coupling reactions caused by steric hindrance.
Step 1: Select a More Powerful Coupling Reagent
The choice of coupling reagent is the most critical factor for success with hindered substrates.[5] Standard reagents are often insufficient.
-
Recommended Reagents: Modern phosphonium and aminium/uronium salts are highly effective because they form more reactive intermediates.[5][10]
-
Aminium/Uronium Salts: HATU and COMU are considered among the most efficient reagents for hindered couplings.[5][11] They are generally more reactive than HBTU.[10] COMU is often preferred from a safety perspective as it is based on OxymaPure and avoids potentially explosive benzotriazole byproducts.[5][11]
-
Phosphonium Salts: PyBOP is a very effective reagent that avoids certain side reactions like guanidinylation.[5]
-
Diagram: Reagent Selection Guide for Hindered Amines
Caption: A flowchart to guide the selection of an appropriate coupling reagent for hindered substrates.
Step 2: Optimize Reaction Conditions
If changing the reagent is not sufficient or possible, adjust the reaction parameters.
-
Increase Reaction Time: Hindered couplings are kinetically slow. Monitor the reaction by TLC or LC-MS and allow it to proceed for longer periods (e.g., 16-24 hours).[5]
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50°C) can often provide the energy needed to overcome the activation barrier. Microwave heating has also been used effectively for difficult couplings.[12][13]
-
Perform a "Double Coupling": If monitoring shows the reaction has stalled, add a second portion of the coupling reagent and activated acid to drive the reaction to completion. This is a common strategy in solid-phase peptide synthesis (SPPS).[5][12]
-
Ensure Anhydrous Conditions: Water can hydrolyze the activated ester intermediate, preventing amide formation. Always use anhydrous solvents and reagents.[1]
Step 3: Employ Advanced Methodologies
For extremely challenging couplings, such as those between an α,α-disubstituted amino acid and an N-alkyl amino acid, more advanced techniques may be necessary.[14][15]
-
In Situ Acyl Fluoride Formation: Converting the carboxylic acid to a highly reactive acyl fluoride intermediate can effectively drive the reaction. Reagents like TFFH or BTFFH are used for this purpose.[11][16] This method has proven efficient where other standard protocols have failed.[9][13][16]
Quantitative Data
The efficacy of a coupling reagent is best demonstrated by its performance in challenging systems. The data below is synthesized from multiple sources to provide a comparative overview.
Table 1: Performance Comparison of Coupling Reagents in Hindered Systems
| Reagent | Reagent Type | Typical Yield | Typical Reaction Time | Racemization Risk | Key Considerations |
|---|---|---|---|---|---|
| HATU | Aminium Salt | High | 1 - 2 hours | Low | Highly efficient but based on potentially explosive HOAt.[5] |
| COMU | Aminium Salt | High | 1-hour double coupling | Low | Safer alternative to HATU, based on OxymaPure.[5][11] |
| HBTU | Aminium Salt | Good-High | Room Temp | Low | Popular and efficient, but can have allergenic potential.[5] |
| PyBOP | Phosphonium Salt | >90% Conversion | ~16 hours | Low | Avoids guanidinylation side reactions and carcinogenic HMPA byproduct.[5][10] |
| T3P® | Phosphonic Anhydride | High | Varies | Minimal | Excellent for substrates prone to epimerization; "green" reagent.[5] |
Note: This table synthesizes data from multiple sources; specific reaction conditions, substrates, and solvents will affect outcomes.[5]
Experimental Protocols
Protocol 1: General Procedure for Hindered Amide Coupling using HATU This protocol is adapted from general procedures for high-efficiency coupling reagents.[1]
-
Dissolution & Pre-activation: Dissolve the sterically hindered carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., DMF, DCM).
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step is crucial for forming the reactive OAt-ester.
-
Amine Addition: Add the sterically hindered amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction & Monitoring: Stir the reaction at room temperature. For hindered substrates, the reaction may need to be stirred for several hours to overnight. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Proceed with standard extraction procedures.[1]
Protocol 2: Acyl Fluoride Mediated Coupling for Severely Hindered Substrates This protocol is based on methods developed for couplings where standard methods fail.[1][13][16]
-
In Situ Acyl Fluoride Generation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the sterically hindered carboxylic acid (1.0 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent such as TFFH (1.1 equivalents) followed by a non-nucleophilic base like DIPEA (2.2 equivalents).[1]
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride.
-
Coupling: Add the solution containing the in-situ generated acyl fluoride to the deprotected hindered amine.
-
Reaction & Monitoring: Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings, and elevated temperatures may be required.[1][13]
-
Workup: Proceed with a standard aqueous workup to remove byproducts and isolate the desired amide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein stabilization by tuning the steric restraint at the reverse turn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. 肽偶联剂选择指南 [sigmaaldrich.com]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. thieme.de [thieme.de]
- 15. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Poisoning Issues with Aminophenylboronic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during reactions involving aminophenylboronic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my cross-coupling reaction when using an aminophenylboronic acid derivative?
A1: Low yields in cross-coupling reactions with aminophenylboronic acid derivatives are frequently attributed to catalyst poisoning. The primary cause is the Lewis basic amino group (-NH2) on the phenylboronic acid, which can coordinate to the palladium catalyst. This coordination can form an inactive or less active catalyst complex, effectively removing the catalyst from the desired catalytic cycle. The position of the amino group is critical; ortho-aminophenylboronic acids are particularly problematic due to the close proximity of the nitrogen atom to the boronic acid moiety, which facilitates strong chelation to the palladium center.
Q2: What are the common side reactions that compete with my desired cross-coupling reaction?
A2: Besides catalyst poisoning, two common side reactions can significantly reduce the yield of your desired product:
-
Protodeboronation: This is the cleavage of the C–B bond and its replacement with a C–H bond, effectively destroying the boronic acid starting material. This is often promoted by the presence of water or other protic sources in the reaction mixture.
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. The presence of oxygen in the reaction is a primary cause of homocoupling, as it can lead to the oxidative coupling of the boronic acid.[1]
Q3: How does the position of the amino group (ortho, meta, para) on the phenylboronic acid affect the reaction?
A3: The position of the amino group has a significant impact on the reactivity and the potential for catalyst poisoning.
-
Ortho: The ortho-amino group is in the most challenging position due to its ability to form a stable five-membered ring chelate with the palladium catalyst, leading to strong catalyst inhibition.
-
Meta: The meta-amino group has a less pronounced poisoning effect as it cannot form a stable chelate. However, it can still coordinate to the catalyst and influence its electronic properties.
-
Para: The para-amino group is the least likely to cause catalyst poisoning through direct chelation due to its distance from the boronic acid group. However, its electron-donating nature can still influence the overall reaction kinetics.
Q4: Can impurities in my reagents or solvents be a source of catalyst poisoning?
A4: Absolutely. In addition to the substrate itself, various impurities can act as catalyst poisons. Common culprits include:
-
Sulfur compounds: Even trace amounts of sulfur-containing impurities can irreversibly poison palladium catalysts.
-
Halides and Cyanides: These ions can coordinate strongly to the palladium center and inhibit its catalytic activity.[2][3]
-
Other nitrogen-containing heterocycles: If present as impurities, these can also compete with the desired substrate for coordination to the catalyst.
Troubleshooting Guides
Guide 1: Low or No Product Formation
If you are observing poor or no conversion of your starting materials, follow these steps to diagnose and resolve the issue.
Step 1: Analyze the Reaction Mixture Use techniques like LC-MS or GC-MS to identify the components in your crude reaction mixture.
| Observation | Possible Cause | Recommended Solution |
| Significant unreacted starting materials | Catalyst poisoning by the amino group. | See Guide 2: Mitigating Catalyst Poisoning . |
| Presence of deborylated starting material | Protodeboronation. | Use anhydrous solvents, ensure the base is not too strong, and consider using a more stable boronic acid derivative like a MIDA boronate. |
| Formation of homocoupled product | Presence of oxygen. | Thoroughly degas all solvents and the reaction mixture. Use a pre-formed Pd(0) source.[1] |
| No reaction at all | Inactive catalyst or ligand. | Use a fresh, high-quality catalyst and ensure ligands have been stored under an inert atmosphere. |
Guide 2: Mitigating Catalyst Poisoning by Aminophenylboronic Acids
If you suspect catalyst poisoning is the primary issue, consider the following strategies:
Strategy 1: Ligand Selection The choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired C-C bond formation and minimize catalyst inhibition.
-
Recommended Ligands: Biarylphosphine ligands such as XPhos, SPhos, and RuPhos are often effective as they can promote faster catalytic turnover, outcompeting the poisoning process.
Strategy 2: Use of Boronic Acid Surrogates Protecting the boronic acid moiety can prevent premature decomposition and unwanted side reactions.
-
N-methyliminodiacetic acid (MIDA) boronates: These are air-stable, crystalline solids that slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition and catalyst poisoning.[4][5]
-
Pinacol esters: These are generally more stable than the corresponding boronic acids and can be used as an alternative.
Strategy 3: Reaction Condition Optimization
-
Base Selection: Use milder bases like K₃PO₄ or Cs₂CO₃, as strong bases can promote protodeboronation.
-
Solvent: Ensure you are using high-purity, anhydrous, and thoroughly degassed solvents.
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. A careful optimization of the reaction temperature is often necessary.
Data Presentation
The following table summarizes the impact of an amino substituent on the turnover frequency (TOF) in a Suzuki coupling reaction. This data illustrates the potential for catalyst inhibition by the amino group.
| Aryl Bromide | Phenylboronic Acid Derivative | Pd Loading (mol%) | Time (h) | Yield (%) | TOF (h⁻¹) | Reference |
| 4-Bromoanisole | Phenylboronic acid | 0.045 | 1 | 98 | 2178 | [6] |
| 4-Bromoanisole | 4-Aminophenylboronic acid | 0.045 | 4 | 62 | 1496 | [6] |
| 4-Bromoanisole | 4-Aminophenylboronic acid | 0.9 | 8 | 90 | 874 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 4-Aminophenylboronic Acid
This protocol is a general starting point for the coupling of an aryl halide with 4-aminophenylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
4-Aminophenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, 4-aminophenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of an Aminophenylboronic Acid MIDA Ester
This protocol describes the protection of an aminophenylboronic acid as a more stable MIDA boronate.
Materials:
-
Aminophenylboronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.2 equiv)
-
Toluene
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, combine the aminophenylboronic acid and N-methyliminodiacetic acid.
-
Add a mixture of toluene and a small amount of DMSO (e.g., 10:1 v/v).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction for the disappearance of the starting boronic acid.
-
Once complete, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting MIDA boronate can often be used without further purification or can be purified by crystallization or chromatography.[7][8]
Visualizations
Caption: Mechanism of catalyst poisoning by aminophenylboronic acid.
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Synthesis of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid. The following sections offer guidance on optimizing reaction temperature and time to improve yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the typical starting conditions for the synthesis of this compound via lithium-halogen exchange?
A common and effective method involves a lithium-halogen exchange of a protected bromo-aniline precursor, followed by quenching with a borate ester. A reliable starting point for this reaction is to perform the lithium-halogen exchange with n-butyllithium (n-BuLi) at a very low temperature, such as -78 °C, to prevent side reactions. The subsequent reaction with the borate ester is also typically initiated at -78 °C and then allowed to slowly warm.
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields in boronic acid syntheses often stem from a few critical issues:
-
Protodeboronation: This is a major side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1][2] It is often caused by the presence of moisture or other proton sources, elevated temperatures, or the use of strong bases.[1] Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Incomplete Lithium-Halogen Exchange: The initial metalation step is crucial. Ensure your n-BuLi reagent is properly titrated and active. The reaction temperature must be kept low (e.g., -78 °C) to favor the desired exchange over other potential side reactions.
-
Degradation during Workup: The acidic workup to hydrolyze the boronate ester must be carefully controlled. Overly harsh acidic conditions or prolonged exposure can contribute to protodeboronation.
Q3: I'm observing a significant amount of a white, insoluble solid in my crude product that is not my desired compound. What could it be?
This is likely a boroxine, which is a cyclic anhydride formed by the dehydration of three boronic acid molecules.[3] Boroxine formation is a common issue with boronic acids and can complicate purification and subsequent reactions.[3] To mitigate this, minimize exposure of the purified boronic acid to heat and high vacuum. In some cases, adding a controlled amount of water during the workup or purification can help revert the boroxine back to the desired boronic acid.[1]
Q4: How does reaction temperature affect the synthesis?
Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote undesirable side reactions.
-
Too Low: An insufficient temperature may lead to an incomplete reaction and low conversion of the starting material.
-
Too High: Elevated temperatures significantly increase the risk of protodeboronation, leading to lower yields of the desired product.[1] It can also promote the formation of other impurities. An optimization study is essential to find the ideal balance.
Q5: How long should I run the reaction?
Reaction time is another key variable that requires optimization.
-
Too Short: An insufficient reaction time will result in incomplete conversion and a mixture of starting material and product.
-
Too Long: Extending the reaction time unnecessarily can lead to the slow degradation of the product, especially at non-optimal temperatures. It is recommended to monitor the reaction's progress using techniques like TLC or LC-MS to determine the point of maximum product formation before significant degradation occurs.
Optimization Data (Illustrative Examples)
The following tables present illustrative data for optimizing the reaction conditions for the borylation step (post-lithiation). These examples assume the initial lithium-halogen exchange was performed under standard conditions (-78 °C, 1 hour).
Table 1: Effect of Reaction Temperature on Yield and Purity (Reaction time held constant at 4 hours)
| Entry | Temperature (°C) | Yield (%) | Purity (%) (by LCMS) | Observations |
| 1 | -78 → -20 | 45 | 98 | Incomplete conversion. |
| 2 | -78 → 0 | 72 | 97 | Good conversion, high purity. |
| 3 | -78 → 25 (RT) | 85 | 96 | Optimal balance of yield and purity. |
| 4 | -78 → 40 | 78 | 91 | Increased impurities observed. |
| 5 | -78 → 60 | 65 | 82 | Significant protodeboronation detected. |
Table 2: Effect of Reaction Time on Yield and Purity (Reaction temperature held constant at -78 °C → 25 °C)
| Entry | Time (hours) | Yield (%) | Purity (%) (by LCMS) | Observations |
| 1 | 1 | 68 | 97 | Incomplete conversion. |
| 2 | 2 | 81 | 96 | Good conversion. |
| 3 | 4 | 85 | 96 | Reaction appears complete. |
| 4 | 8 | 86 | 95 | No significant increase in yield, slight purity drop. |
| 5 | 12 | 84 | 93 | Minor product degradation observed. |
General Experimental Protocol
This protocol describes a general method for the synthesis of this compound.
Materials:
-
tert-butyl (2-bromo-5-fluorobenzyl)carbamate
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Triisopropyl borate
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: Add tert-butyl (2-bromo-5-fluorobenzyl)carbamate (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolution: Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (25 °C) and stir for 4 hours.
-
Quenching & Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly quench by adding 1 M HCl until the pH is ~2. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography or recrystallization to yield the final product.
Optimization Workflow
The following diagram outlines a logical workflow for optimizing the reaction conditions to maximize yield and purity.
Caption: Workflow for optimizing the synthesis of this compound.
References
Technical Support Center: Purification of Products from 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid, particularly after Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
This guide addresses common issues encountered during the purification of products derived from this compound in a question-and-answer format.
Q1: I am observing a complex mixture of products after my Suzuki-Miyaura coupling reaction. What are the potential byproducts?
A1: Besides your desired product, several byproducts can form during a Suzuki-Miyaura coupling reaction involving this compound. These can include:
-
Homocoupling products: Dimerization of the starting boronic acid or the aryl halide.
-
Protodeborylation products: Replacement of the boronic acid group with a hydrogen atom on your starting material.
-
Boric acid and boroxines: Boroxines are cyclic anhydrides of boronic acids. Boric acid is a common byproduct of the reaction.[1]
-
Boc-deprotected species: If the reaction or workup conditions are too acidic, the Boc protecting group can be cleaved.
-
Ligand-derived impurities: In some cases, impurities can arise from the phosphine ligands used in the coupling reaction.[2]
Q2: My product is streaking or sticking to the silica gel column during flash chromatography. How can I improve the separation?
A2: Boronic acid derivatives and their products can be challenging to purify by silica gel chromatography due to their polarity and potential for interaction with the stationary phase. Here are some strategies to overcome this:
-
Use a less polar eluent system: Start with a non-polar solvent and gradually increase the polarity.
-
Add a small amount of a polar modifier: Adding a small percentage of methanol or another polar solvent to your eluent can sometimes improve peak shape.
-
Use a different stationary phase: Consider using neutral or basic alumina, or C18 reversed-phase silica gel.
-
Convert the boronic acid: If your product retains the boronic acid moiety, consider converting it to a more chromatographically stable boronate ester (e.g., a pinacol ester) before purification.
Q3: I am losing my Boc protecting group during the workup or purification. How can I prevent this?
A3: The Boc (tert-butyloxycarbonyl) group is sensitive to acidic conditions.[3][4] To prevent its cleavage:
-
Avoid strong acids: During the workup, use a mild acidic wash (e.g., saturated ammonium chloride solution) or avoid acidic washes altogether if possible. Use saturated sodium bicarbonate or brine for washes.
-
Buffer your chromatography: If using reversed-phase HPLC with an acidic mobile phase (like trifluoroacetic acid - TFA), be aware that prolonged exposure can lead to Boc deprotection. Minimize the time the product is in the acidic solution and consider using a different mobile phase modifier if possible.[5]
-
Maintain low temperatures: If an acidic wash is unavoidable, perform it at low temperatures (0-5 °C) to minimize the rate of deprotection.
Q4: My product is an oil and I am struggling to solidify it for further purification by recrystallization. What can I do?
A4: "Oiling out" is a common issue. Here are some techniques to induce crystallization:
-
Trituration: Stir the oil with a non-polar solvent in which your product is insoluble (e.g., hexane or diethyl ether). This can often induce the formation of a solid.[6]
-
Seed crystals: If you have a small amount of solid product, adding a seed crystal to a supersaturated solution of your oily product can initiate crystallization.[6][7]
-
Solvent/Anti-solvent recrystallization: Dissolve your oily product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gentle heating to redissolve and then slow cooling can promote crystal growth. Common solvent systems for Boc-protected compounds include ethyl acetate/hexane and ethanol/water.[6]
Frequently Asked Questions (FAQs)
Q: What are the recommended general purification strategies for products of Suzuki-Miyaura reactions using this compound?
A: The choice of purification strategy depends on the scale of your reaction and the required purity of the final product. The most common methods are:
-
Flash Chromatography: A rapid and cost-effective method for routine purification.[5]
-
Preparative High-Performance Liquid Chromatography (HPLC): Ideal for achieving high purity, especially for final compounds in drug development.[5][]
-
Crystallization: A highly efficient and scalable method if your product is a solid and a suitable solvent system can be found.[5][6]
Q: How can I assess the purity of my final product?
A: A combination of analytical techniques is recommended for accurate purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A sensitive method for detecting and quantifying impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative purity assessment (qNMR).[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of your product and identify potential impurities.
Q: What is the stability of the Boc group under typical Suzuki coupling and workup conditions?
A: The Boc group is generally stable under the basic and neutral conditions of the Suzuki-Miyaura reaction and subsequent basic or neutral aqueous workup. However, it is labile to strong acids. Care should be taken to avoid acidic conditions during the workup and purification to prevent premature deprotection.[3][4]
Data Presentation
The selection of a purification method is a trade-off between speed, resolution, capacity, and cost. The following table summarizes the key performance metrics for common purification techniques in the context of N-Boc protected compound purification.
| Feature | Flash Chromatography | Preparative HPLC | Crystallization |
| Purity | Good to High | Very High to Excellent | High to Excellent |
| Yield | Good | Good to Excellent | Good to Excellent |
| Speed | Fast (typically < 1 hour) | Moderate to Slow (hours) | Slow (hours to days) |
| Scalability | Milligrams to Kilograms | Milligrams to Grams | Grams to Kilograms |
| Cost | Low to Moderate | High | Low |
| Best For | Routine purification, initial cleanup | Final purification, challenging separations | High-purity solids, large scale |
Experimental Protocols
Protocol 1: General Procedure for Aqueous Workup of a Suzuki-Miyaura Reaction
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).
-
Column Packing: Prepare a silica gel column of an appropriate size based on the amount of crude material.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Identify a suitable solvent system (a "good" solvent where the compound is soluble at high temperatures and a "poor" solvent where it is insoluble at low temperatures).
-
Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
Induce Crystallization: Slowly add the "poor" solvent until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to clarify the solution.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystalline product under vacuum.[6]
Mandatory Visualization
Caption: General experimental workflow for the purification of Suzuki-Miyaura coupling products.
Caption: Troubleshooting logic for common purification issues.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Navigating the Nuances of Boc Group Stability in Suzuki Couplings: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its reliability in masking the reactivity of amines. However, its stability can be a critical consideration during the widely-used Suzuki-Miyaura cross-coupling reaction. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when employing Boc-protected substrates in this palladium-catalyzed C-C bond formation.
Troubleshooting Guide: Unraveling Boc Group Instability
This section addresses specific issues that may arise during your Suzuki coupling experiments involving Boc-protected compounds.
Issue 1: Premature or Unwanted Boc Deprotection
Q1: I am observing significant deprotection of my Boc group during my Suzuki coupling reaction. What are the likely causes and how can I mitigate this?
A1: Premature Boc deprotection is a common challenge, often influenced by the reaction conditions, particularly the choice of base and temperature. While the Boc group is generally stable to many bases used in Suzuki couplings, certain conditions can lead to its cleavage.[1][2]
Troubleshooting Steps:
-
Evaluate Your Base: Stronger bases, especially in combination with protic solvents and elevated temperatures, can facilitate Boc deprotection. Consider switching to a milder base.[3]
-
Lower the Reaction Temperature: Higher temperatures can promote the thermal decomposition of the Boc group, especially in the presence of other reactive species.
-
Optimize the Solvent System: The solvent can influence the solubility of the base and the overall reaction environment.
-
Consider the Catalyst System: While less common, the choice of palladium catalyst and ligand can influence the reaction's selectivity and mildness.
-
Recommendation: Buchwald's second-generation precatalysts, such as XPhos-Pd-G2, have been used successfully in couplings with Boc-protected aminomethyltrifluoroborates.[6]
-
Issue 2: Low Yield of the Desired Boc-Protected Product
Q2: My Boc group remains intact, but the yield of my desired coupled product is low. What factors should I investigate?
A2: Low yields can stem from several factors, including catalyst deactivation, inefficient transmetalation, or side reactions like protodeboronation.
Troubleshooting Steps:
-
Verify Reagent Purity and Stability: Ensure the purity of your aryl halide and boronic acid/ester. Boronic acids can degrade over time.[3] Using stable alternatives like organotrifluoroborates can be beneficial.[9]
-
Address Protodeboronation: This common side reaction, where the boronic acid group is replaced by a hydrogen, is often promoted by strong bases and water.[3]
-
Recommendation: Use milder bases like KF or K₂CO₃ and consider running the reaction under anhydrous conditions to minimize this side reaction.[3]
-
-
Optimize Catalyst and Ligand: The choice of catalyst and ligand is crucial for efficient coupling, especially with sterically hindered or electronically challenging substrates.
-
Ensure Proper Degassing: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote homocoupling of the boronic acid.[3]
-
Recommendation: Thoroughly degas your solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Frequently Asked Questions (FAQs)
Q3: Is the Boc group generally considered stable under typical Suzuki coupling conditions?
A3: Yes, the Boc group is generally stable under a wide range of Suzuki coupling conditions and is frequently used without issue.[1][6] However, its stability is not absolute and is highly dependent on the specific combination of base, solvent, and temperature employed.[2]
Q4: Can I intentionally remove the Boc group during the Suzuki coupling reaction?
A4: Yes, in some cases, the Suzuki coupling conditions can be tuned to effect a one-pot coupling and deprotection. This can be advantageous by eliminating a separate deprotection step. For example, hydrolysis of the Boc group has been observed under certain Suzuki-Miyaura coupling conditions.[10]
Q5: Are there specific palladium catalysts that are recommended for use with Boc-protected substrates?
A5: While many palladium catalysts can be effective, palladium precatalysts complexed with bulky, electron-rich phosphine ligands are often recommended for their high activity and ability to facilitate coupling under milder conditions, which is beneficial for preserving sensitive protecting groups like Boc. Examples include XPhos Pd G2 and systems utilizing SPhos or XPhos ligands with a palladium source like Pd(OAc)₂.[5][6]
Q6: What are the best bases to use to ensure the stability of the Boc group?
A6: Milder inorganic bases are generally preferred. Cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) have been used successfully in numerous Suzuki couplings with Boc-protected substrates.[4][5][6] Potassium fluoride (KF) is also a good option, particularly for minimizing protodeboronation.[3]
Q7: How does temperature affect the stability of the Boc group in a Suzuki reaction?
A7: Higher temperatures increase the risk of Boc deprotection. While some Suzuki reactions require elevated temperatures to proceed, it is advisable to screen for the lowest effective temperature to maintain the integrity of the Boc group. Reactions at ambient or moderately elevated temperatures (e.g., up to 85°C) have been shown to be compatible with Boc-protected substrates.[6][7]
Experimental Protocols and Data
Table 1: Comparison of Suzuki Coupling Conditions for Boc-Protected Substrates
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | N-Boc-n-butylaminomethyltrifluoroborate | XPhos-Pd-G2 (4) | Cs₂CO₃ (3) | Toluene/H₂O (4:1) | 85 | 3 | 93 | [6] |
| Various Aryl Chlorides | N-Boc-secondary aminomethyltrifluoroborates | XPhos-Pd-G2 (4) | Cs₂CO₃ (3) | Toluene/H₂O (4:1) | 85 | 3-18 | 69-97 | [6] |
| Various Hetaryl Chlorides | N-Boc-aminomethyltrifluoroborate | Pd(OAc)₂ (5), SPhos (10) | K₂CO₃ (3) | Toluene/H₂O | 85 | 22 | Good to Excellent | [5] |
| 7-Bromo-Nα-Boc-tryptophan | Various Arylboronic Acids | Pd-nanoparticles | K₃PO₄ | H₂O | 40 | <2 | 75-86 (conversion) | [7] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Boc-Protected Aminomethyltrifluoroborate
This protocol is adapted from the work of Molander and Shin (2011).[5]
Materials:
-
Aryl or heteroaryl chloride (1.0 equiv)
-
Potassium N-Boc-aminomethyltrifluoroborate (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
SPhos (0.10 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl or heteroaryl chloride, potassium N-Boc-aminomethyltrifluoroborate, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a final concentration of approximately 0.1-0.5 M with respect to the limiting reagent.
-
Place the reaction vessel in a preheated oil bath at 85°C and stir vigorously for 22 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Boc-protected product.
Visual Guides
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Caption: Troubleshooting flowchart for Boc group deprotection.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 6. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Addressing solubility issues of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
A1: While specific quantitative data for this compound is not extensively published, we can predict its solubility based on the behavior of structurally similar compounds. The molecule possesses both polar (boronic acid, N-H of the Boc group) and non-polar (phenyl ring, tert-butyl group) functionalities. This dual nature suggests it will be most soluble in polar aprotic solvents and some polar protic solvents. Its solubility is expected to be limited in non-polar hydrocarbon solvents. A structurally similar compound, (4-Boc-aminophenyl)boronic acid, is known to be soluble in methanol. The presence of the fluorophenyl group and the ortho-aminomethyl substituent may further influence solubility.
Q2: I am having trouble dissolving the compound for a Suzuki coupling reaction. What solvents should I try?
A2: For Suzuki-Miyaura coupling reactions, a variety of solvents can be employed, and finding the right one is often key to success, especially with sparingly soluble boronic acids.[1] We recommend starting with polar aprotic solvents such as Dimethylformamide (DMF), Dioxane, or Tetrahydrofuran (THF). These are commonly used in Suzuki couplings and are likely to be effective.[1] Often, the addition of a co-solvent, particularly water, can be beneficial for dissolving the boronic acid and the inorganic base used in the reaction.
Q3: Can heating the mixture improve the solubility of this compound?
A3: Yes, in many cases, gently heating the solvent can significantly improve the dissolution of boronic acids. However, it is crucial to be aware that boronic acids can dehydrate at elevated temperatures to form cyclic anhydrides known as boroxines, which may have different solubility and reactivity. It is advisable to heat the mixture moderately and for the minimum time necessary to achieve dissolution.
Q4: Are there any additives that can enhance the solubility of this boronic acid?
A4: The use of a co-solvent is the most common strategy. For reactions like the Suzuki coupling, a small amount of water is often added to the organic solvent to aid in dissolving the boronic acid and the base.[1] Additionally, the choice of base can influence solubility. Some organic bases may be more compatible with certain solvent systems and could aid in the dissolution of the boronic acid.
Q5: How does the N-Boc protecting group affect the solubility of the molecule?
A5: The tert-butoxycarbonyl (Boc) protecting group introduces a bulky, non-polar tert-butyl moiety. This generally increases the compound's affinity for less polar organic solvents compared to the unprotected amine. The Boc group decreases the overall polarity of the aminomethyl side chain, which can influence its interactions with different solvents.
Q6: Does the fluorine substituent on the phenyl ring impact solubility?
A6: The fluorine atom is an electron-withdrawing group that increases the polarity of the C-F bond. This can lead to favorable dipole-dipole interactions with polar solvents. The presence of fluorine can also alter the crystal packing of the solid, which in turn affects the energy required to dissolve the compound.
Q7: My boronic acid appears to be decomposing or giving poor yields in my reaction. Could this be related to solubility issues?
A7: Yes, poor solubility can lead to incomplete reactions and the appearance of side products. If the boronic acid is not fully dissolved, the reaction will be heterogeneous and slow, potentially leading to the degradation of the catalyst or the boronic acid itself (e.g., through protodeboronation). Ensuring complete dissolution before initiating the reaction is crucial for achieving high yields and purity.
Troubleshooting Guides
Issue: The compound is not dissolving in the chosen solvent at room temperature.
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient solvent polarity. | Try a more polar aprotic solvent such as DMF, DMSO, or NMP. | These solvents are effective at solvating both the polar and non-polar regions of the molecule. |
| The compound requires thermal energy to dissolve. | Gently warm the mixture while stirring. | Increased temperature provides the energy needed to overcome the crystal lattice energy. |
| The reaction requires a co-solvent. | Add a small amount of a co-solvent, such as water, to your organic solvent. | Water can help dissolve the boronic acid and is often necessary for the activation of the boronic acid in Suzuki couplings.[1] |
Issue: The compound dissolves upon heating but crashes out of solution upon cooling.
| Possible Cause | Troubleshooting Step | Rationale |
| The solution is supersaturated at room temperature. | Maintain a slightly elevated temperature during the reaction setup and addition of other reagents. | This will keep the boronic acid in solution until the reaction is initiated. |
| The chosen solvent is not optimal. | Screen a wider range of solvents or solvent mixtures to find a system where the compound remains soluble at the desired reaction temperature. | A different solvent may have a higher saturation capacity for the compound at lower temperatures. |
Issue: The reaction is sluggish or incomplete, and undissolved solid is visible.
| Possible Cause | Troubleshooting Step | Rationale |
| Poor solubility is limiting the reaction rate. | Increase the reaction temperature (if thermally stable) or switch to a better solvent system identified through solubility screening. | A homogeneous reaction mixture is essential for efficient reaction kinetics. |
| Formation of insoluble boroxines. | Use the boronic acid as fresh as possible and avoid prolonged heating before the addition of other reagents. | Boroxines can be less soluble and less reactive than the corresponding boronic acid. |
Data Presentation
Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale/Notes |
| Polar Aprotic | DMF, DMSO, THF, Dioxane | High to Moderate | Good balance of polarity to solvate the entire molecule. Commonly used for reactions involving boronic acids. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl group can hydrogen bond with the boronic acid and N-H of the Boc group. A similar compound is soluble in methanol. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | The polarity is intermediate; may be sufficient for some applications. |
| Ethers | Diethyl ether | Low | Less polar than THF and may not be sufficient to dissolve the polar functionalities. |
| Hydrocarbons | Hexane, Toluene | Very Low | These non-polar solvents are unlikely to effectively solvate the polar boronic acid and amide moieties. |
Experimental Protocols
Protocol 1: Rapid Qualitative Solubility Assessment
This protocol provides a quick method to estimate the solubility of the compound in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMF, THF, Methanol, DCM, Toluene, Hexane)
-
Small vials or test tubes
-
Vortex mixer
Procedure:
-
Add approximately 2-5 mg of this compound to a small, clean vial.
-
Add the selected solvent dropwise (e.g., 0.1 mL at a time) to the vial.
-
After each addition, cap the vial and vortex for 30-60 seconds.
-
Observe if the solid dissolves completely.
-
Continue adding solvent up to a total volume of 1 mL.
-
Record the approximate volume of solvent required for complete dissolution to categorize the solubility (e.g., very soluble, soluble, sparingly soluble, insoluble).
Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of the compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Chosen organic solvent
-
Scintillation vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (0.22 µm)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a vial (ensure there will be undissolved solid at equilibrium).
-
Add a known volume of the chosen solvent to the vial.
-
Seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25 °C).
-
Equilibrate the mixture for 24-48 hours to ensure saturation.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a pre-calibrated HPLC or UV-Vis method.
-
Express the solubility in units such as mg/mL or mol/L.
Visualizations
References
Identifying and characterizing impurities from 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my reaction involving this compound?
A1: The most common impurities can be categorized as process-related or degradation-induced.
-
Process-Related Impurities:
-
Homocoupling Byproduct: Formation of a biaryl compound is a known side reaction in palladium-mediated borylation reactions, even with weak bases like potassium acetate. This occurs from the coupling of the starting aryl halide with the newly formed boronic acid derivative.
-
Protodeboronation Product: Replacement of the boronic acid group with a hydrogen atom can occur, particularly in the presence of strong bases or acids.
-
Boroxine Formation: Boronic acids can reversibly form cyclic anhydrides called boroxines through dehydration.
-
-
Degradation-Induced Impurities:
Q2: My reaction yield is low. What are the likely causes?
A2: Low yields in reactions involving this compound, such as Suzuki-Miyaura coupling, can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC, HPLC, or LC-MS.
-
Side Reactions: The formation of byproducts such as homocoupled products or protodeboronation products consumes the starting material and reduces the yield of the desired product.
-
Degradation of Starting Material: The boronic acid may be degrading under the reaction conditions. Ensure the reaction is performed under an inert atmosphere to minimize oxidative degradation.
-
Issues with Reagents: The purity and activity of other reagents, such as the palladium catalyst and the base, are crucial for a successful reaction.
Q3: I am observing unexpected peaks in my HPLC/LC-MS analysis. How can I identify them?
A3: Unexpected peaks are likely due to the impurities mentioned in Q1. To identify them, you can use the following strategies:
-
Mass Spectrometry (MS): Determine the mass-to-charge ratio (m/z) of the unknown peaks. Compare these masses with the expected masses of potential impurities (see Table 1).
-
Tandem Mass Spectrometry (MS/MS): Fragment the ions of the unknown peaks to obtain structural information that can help in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolate the impurities and characterize them using ¹H, ¹³C, ¹⁹F, and ¹¹B NMR. ¹¹B NMR is particularly useful for identifying boron-containing species like boroxines.
-
Reference Standards: If available, inject reference standards of suspected impurities to compare their retention times and mass spectra.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Broadening in HPLC Analysis
Possible Cause: Boronic acids are known to interact with the silica support of reversed-phase columns, leading to poor peak shape. They can also exist in equilibrium with their trimeric anhydrides (boroxines), which can lead to peak broadening.
Solution:
-
Mobile Phase Modifier: Add a small amount of a competitive agent to the mobile phase, such as a fluoride salt or an acidic modifier like formic acid or acetic acid, to improve peak shape.
-
Column Choice: Use a column with a stationary phase that is less prone to interactions with boronic acids, such as a polymer-based column or a C18 column with advanced end-capping.
-
Sample Preparation: Ensure the sample is fully dissolved in the mobile phase before injection.
Issue 2: Inconsistent Results and Poor Reproducibility
Possible Cause: The stability of this compound can be a factor. It can be sensitive to moisture, light, and temperature. The Boc protecting group is also labile to acidic conditions.
Solution:
-
Storage and Handling: Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere. Handle it quickly to minimize exposure to air and moisture.
-
pH Control: Avoid acidic conditions during sample preparation and analysis to prevent Boc deprotection. Use buffered mobile phases if necessary.
-
Freshly Prepared Solutions: Prepare solutions fresh daily to avoid degradation.
Data Presentation
Table 1: Potential Impurities and their Expected Mass-to-Charge Ratios (m/z)
| Impurity Name | Structure | Molecular Formula | Exact Mass | Expected [M+H]⁺ | Expected [M-H]⁻ |
| Starting Material | This compound | C₁₂H₁₇BFNO₄ | 269.12 | 270.13 | 268.11 |
| Homocoupling Byproduct | tert-butyl N-[2-[[2'-(N-Boc-aminomethyl)-4'-fluoro-[1,1'-biphenyl]-2-yl]methyl]amino]-4-fluorobenzyl]carbamate | C₂₄H₂₉F₂N₂O₄ | 463.21 | 464.22 | 462.20 |
| Protodeboronation Product | tert-butyl (4-fluorobenzyl)carbamate | C₁₂H₁₆FNO₂ | 225.12 | 226.13 | 224.11 |
| Oxidative Degradation Product | tert-butyl (2-fluoro-6-hydroxybenzyl)carbamate | C₁₂H₁₆FNO₃ | 241.11 | 242.12 | 240.10 |
| Boc-Deprotection Product | (2-(aminomethyl)-4-fluorophenyl)boronic acid | C₇H₉BFNO₂ | 169.07 | 170.08 | 168.06 |
| Boroxine | 2,4,6-tris(2-((tert-butoxycarbonylamino)methyl)-4-fluorophenyl)boroxine | C₃₆H₄₅B₃F₃N₃O₉ | 753.33 | 754.34 | 752.32 |
Experimental Protocols
Protocol 1: General HPLC-UV Method for Purity Analysis
This method is designed for the routine purity analysis of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Protocol 2: General LC-MS Method for Impurity Identification
This method is suitable for the identification and characterization of impurities using mass spectrometry.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI positive and negative.
-
MS Scan Range: m/z 100-1000.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in the initial mobile phase composition.
Protocol 3: ¹H and ¹¹B NMR for Structural Characterization
-
¹H NMR:
-
Solvent: DMSO-d₆ or CD₃OD. Using an alcohol solvent can help break up boroxine trimers, leading to sharper signals.[4]
-
Procedure: Acquire a standard ¹H NMR spectrum. The signals for the Boc group (around 1.4 ppm), the aminomethyl group, and the aromatic protons should be clearly visible and can be used for structural confirmation and purity estimation by integration.
-
-
¹¹B NMR:
-
Solvent: DMSO-d₆ or CD₃OD.
-
Procedure: Acquire a proton-decoupled ¹¹B NMR spectrum.
-
Analysis: The chemical shift can distinguish between the trigonal boronic acid (typically δ 28-35 ppm) and the tetrahedral boroxine (typically δ 18-25 ppm). The relative integration of these signals can provide the ratio of the two species.
-
Visualizations
Caption: Potential impurity formation pathways from this compound.
Caption: General analytical workflow for impurity identification and characterization.
References
Validation & Comparative
Comparative Guide to LC-MS and HPLC Methods for Analyzing 2-(N-Boc-aminomethyl)-4-fluorophenylboronic Acid Reaction Products
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly those utilizing Suzuki-Miyaura coupling reactions, robust analytical methods are paramount for monitoring reaction progress, identifying products and impurities, and ensuring the quality of intermediates. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of reaction mixtures containing 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid.
The inherent challenges in analyzing boronic acids, such as their polarity and potential for on-column degradation, necessitate careful method selection.[1][2] This guide details two primary analytical approaches: a widely applicable Reversed-Phase (RP) C18 method and a specialized method employing a column designed for enhanced retention of polar compounds.
Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on the specific requirements of the analysis, such as the need for routine monitoring, impurity profiling, or high-sensitivity quantification. The following table summarizes the key performance characteristics of two recommended LC-MS/HPLC methods.
| Parameter | Method 1: Reversed-Phase C18 | Method 2: Reversed-Phase with Polar-Modified C18 |
| Principle | Separation based on hydrophobicity. | Enhanced retention of polar analytes through a combination of hydrophobic and hydrophilic interactions.[3] |
| Primary Application | General-purpose analysis of a wide range of reactants, products, and byproducts. | Ideal for baseline separation of the polar boronic acid starting material from other components and for analyzing polar impurities. |
| Column | Standard C18 Column (e.g., Waters XTerra MS C18, 5 µm, 4.6 x 150 mm) | Polar-Modified C18 Column (e.g., Waters XSelect Premier HSS T3, 3.5 µm, 4.6 x 100 mm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient Profile | 5-95% B over 15 minutes | 1-70% B over 12 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 35 °C[2] | 40 °C |
| UV Detection | 254 nm | 254 nm |
| MS Detection Mode | Electrospray Ionization (ESI) in Negative Ion Mode[4][5] | Electrospray Ionization (ESI) in Negative Ion Mode[4][5] |
| Typical Run Time | ~20 minutes | ~15 minutes |
| Advantages | - Well-established and widely available.- Good for separating a broad range of non-polar to moderately polar compounds. | - Excellent retention and peak shape for the polar boronic acid.[3]- Reduced risk of on-column hydrolysis due to advanced column technology.[2][3] |
| Disadvantages | - Potential for poor retention and peak tailing for the highly polar boronic acid.[1]- Susceptible to on-column hydrolysis with columns having high silanol activity.[2] | - May exhibit slightly less retention for very non-polar products compared to a standard C18. |
Experimental Protocols
Detailed methodologies for sample preparation and the two analytical methods are provided below. These protocols are intended as a starting point and may require optimization based on the specific reaction being monitored.
Sample Preparation for Reaction Monitoring
-
Quenching: At the desired time point, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilution: Quench the reaction by diluting the aliquot 100-fold with a 1:1 mixture of acetonitrile and water. This prevents further reaction and precipitates some salts.
-
Filtration: Vortex the diluted sample and filter through a 0.22 µm syringe filter into an HPLC vial for analysis.
Method 1: Reversed-Phase C18 LC-MS/HPLC
This method is a robust, general-purpose approach suitable for monitoring the formation of the main product and the consumption of less polar reactants.
-
LC System: HPLC or UHPLC system with a binary pump, autosampler, column oven, and PDA/UV detector, coupled to a mass spectrometer if desired.
-
Column: Waters XTerra MS C18, 5 µm, 4.6 x 150 mm, or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[2]
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 15.0 5 95 17.0 5 95 17.1 95 5 | 20.0 | 95 | 5 |
-
MS Conditions (if applicable):
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Negative.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Range: m/z 100-800.
-
Method 2: Reversed-Phase with Polar-Modified C18 for Enhanced Polar Retention
This method is optimized for the retention and separation of the polar starting material, this compound.
-
LC System: HPLC or UHPLC system as described in Method 1.
-
Column: Waters XSelect Premier HSS T3, 3.5 µm, 4.6 x 100 mm, or equivalent.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm.
-
Gradient Program:
Time (min) %A %B 0.0 99 1 10.0 30 70 12.0 30 70 12.1 99 1 | 15.0 | 99 | 1 |
-
MS Conditions (if applicable): Same as Method 1.
Visualizing Workflows and Method Selection
To further clarify the experimental process and aid in method selection, the following diagrams are provided.
Figure 1. General experimental workflow for the analysis of Suzuki-Miyaura reaction mixtures.
References
A Comparative Guide to the Reactivity of 2-, 3-, and 4-Fluorophenylboronic Acid Derivatives in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate a compound's physicochemical and biological properties. Fluorophenylboronic acids are indispensable reagents for incorporating these fluorinated moieties via the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of the reactivity of 2-, 3-, and 4-fluorophenylboronic acid isomers, supported by experimental data, to aid in the selection of the optimal reagent and reaction conditions for your synthetic endeavors.
The Influence of Fluorine Substitution on Reactivity
The position of the highly electronegative fluorine atom on the phenyl ring significantly impacts the reactivity of the boronic acid derivative in the Suzuki-Miyaura catalytic cycle. This influence is a delicate interplay of electronic and steric effects.
Electronic Effects: The strong electron-withdrawing inductive effect (-I) of fluorine increases the Lewis acidity of the boronic acid.[1] This can facilitate the formation of the reactive boronate species, potentially accelerating the transmetalation step, which is often rate-limiting.[2] However, this is counteracted to some extent by the electron-donating mesomeric effect (+M) of fluorine. The net electronic effect is position-dependent:
-
4-Fluorophenylboronic acid (para): The inductive and mesomeric effects are somewhat balanced. Studies have shown that 4-fluorophenylboronic acid can be more effective than its non-fluorinated counterpart, leading to almost complete conversion of the coupled halide under certain conditions.[3]
-
3-Fluorophenylboronic acid (meta): The inductive effect dominates, leading to a more electron-deficient ring and increased acidity compared to the para-isomer.[1]
-
2-Fluorophenylboronic acid (ortho): The proximity of the fluorine atom to the boronic acid group introduces both strong inductive effects and potential steric hindrance. Additionally, ortho-fluorinated aryl boronic acids are known to be more susceptible to protodeboronation, a key side reaction where the boronic acid group is replaced by a hydrogen atom.[4]
Steric Effects: The ortho-substituent in 2-fluorophenylboronic acid can sterically hinder the approach of the palladium complex, potentially slowing down the reaction rate compared to the meta and para isomers.[3]
Quantitative Performance Comparison
| Boronic Acid Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | [5] |
| 4-Fluorophenylboronic acid | 1-Bromo-2-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~95 | [3] |
| 4-Fluorophenylboronic acid | 1-Bromo-3-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~98 | [3] |
| 3-Fluorophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 16 | 94 | [5] |
| 2-Fluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | [5] |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | [6] |
| 3,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | [5] |
From the available data, it is evident that all three monofluorophenylboronic acid isomers can be highly effective reagents in Suzuki-Miyaura couplings, achieving excellent yields under optimized conditions. The general trend suggests that the para- and meta-isomers may exhibit slightly higher reactivity or require less stringent conditions compared to the ortho-isomer, which can be more prone to side reactions and may necessitate more specialized catalyst systems to achieve high efficiency.[4]
Experimental Protocols
A standardized protocol is essential for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark the 2-, 3-, and 4-fluorophenylboronic acid derivatives.
General Protocol for Suzuki-Miyaura Cross-Coupling:
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the fluorophenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[5]
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[7]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and any necessary ligands.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.[8]
Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C).[7]
-
Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).[7]
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).[4]
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[4]
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling experiment, from reaction setup to product purification.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Conclusion
The choice between 2-, 3-, and 4-fluorophenylboronic acid for Suzuki-Miyaura coupling depends on the specific synthetic target and the desired electronic properties of the final product. While all three isomers are capable of delivering high yields, their reactivity profiles differ due to the position of the fluorine substituent. The 4- and 3-isomers are generally robust coupling partners. The 2-isomer, while equally valuable for accessing ortho-fluorinated biaryls, may require more careful optimization of reaction conditions to mitigate steric hindrance and the potential for protodeboronation. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
The Ortho-Aminomethyl Substituent in Suzuki Coupling: A Double-Edged Sword Requiring Strategic Protection
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The introduction of an aminomethyl group, a common pharmacophore, via this reaction is of particular interest. This guide provides a comparative analysis of Suzuki coupling reactions involving arylboronic acids with and without an ortho-aminomethyl substituent, highlighting the advantages of this functional group when appropriately protected and the potential pitfalls of its unprotected form.
The presence of an ortho-aminomethyl group on a phenylboronic acid derivative can significantly influence the outcome of a Suzuki-Miyaura coupling reaction. While this substituent is desirable for its prevalence in bioactive molecules, its basic nitrogen atom can interfere with the palladium catalyst, potentially leading to lower yields and slower reaction rates. However, when the amino group is protected, for instance as a tert-butyloxycarbonyl (Boc) carbamate, it can facilitate the reaction, leading to excellent yields and broad functional group tolerance. This guide explores these aspects through a comparison of reaction performances and detailed experimental protocols.
Performance Comparison: The Critical Role of Amine Protection
Direct quantitative comparison in the literature of Suzuki coupling with ortho-aminomethylphenylboronic acid versus phenylboronic acid under identical conditions is scarce. However, studies on Boc-protected ortho-aminomethylaryltrifluoroborates demonstrate a significant enhancement in reaction efficiency. The data suggests that masking the basicity of the amino group is crucial for a successful coupling.
Below is a comparative summary of yields for Suzuki-Miyaura reactions. Table 1 showcases the high efficiency of couplings with a Boc-protected aminomethyltrifluoroborate, a stable and effective precursor for introducing the aminomethyl moiety. Table 2 provides baseline data for typical Suzuki couplings using the simpler phenylboronic acid.
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorobenzonitrile | Potassium Boc-aminomethyltrifluoroborate | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene/H₂O (4:1) | 85 | 22 | 95 |
| 4-Chloroanisole | Potassium Boc-aminomethyltrifluoroborate | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene/H₂O (4:1) | 85 | 22 | 78 |
| 4-Chlorobenzaldehyde | Potassium Boc-aminomethyltrifluoroborate | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene/H₂O (4:1) | 85 | 22 | 88 |
| Methyl 4-chlorobenzoate | Potassium Boc-aminomethyltrifluoroborate | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene/H₂O (4:1) | 85 | 22 | 92 |
| 4-Nitrochlorobenzene | Potassium Boc-aminomethyltrifluoroborate | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene/H₂O (4:1) | 85 | 22 | 85 |
| 2-Chloropyridine | Potassium Boc-aminomethyltrifluoroborate | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ | Toluene/H₂O (4:1) | 85 | 22 | 45 |
| 3-Chloropyridine | Potassium Boc-aminomethyltrifluoroborate | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ | Toluene/H₂O (4:1) | 85 | 22 | 81 |
| 2-Chlorothiophene | Potassium Boc-aminomethyltrifluoroborate | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ | Toluene/H₂O (4:1) | 85 | 22 | 85 |
| Data compiled from a study on the Suzuki-Miyaura cross-coupling of potassium Boc-protected aminomethyltrifluoroborate.[1] |
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux | 1.5 | 92 |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 80 | 8 | 95 |
| 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ (1) | Amberlite IRA-400 | H₂O/EtOH | 60 | 2 | High |
| 4-Bromotoluene | Phenylboronic acid | Pd(dppf)Cl₂ (1) | Cs₂CO₃ | Dioxane | 80 | - | 88-99 |
| Data compiled from various studies on Suzuki-Miyaura cross-coupling reactions. |
The high yields achieved with the Boc-protected aminomethyltrifluoroborate across a range of electronically diverse aryl chlorides underscore the advantage of this protected substrate. The unprotected amine can act as a ligand for the palladium catalyst, leading to catalyst inhibition or decomposition, thus diminishing the reaction's efficiency.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with Potassium Boc-Protected Aminomethyltrifluoroborate
This protocol is adapted from the literature for the coupling of various aryl and heteroaryl chlorides.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
Potassium Boc-protected aminomethyltrifluoroborate (1.05 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos or XPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃, 3 equiv)
-
Toluene
-
Water (deionized)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, potassium Boc-protected aminomethyltrifluoroborate, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst and the phosphine ligand to the flask under a positive flow of inert gas.
-
Add toluene and water (4:1 v/v, to achieve a 0.25 M concentration of the aryl halide) via syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The typical reaction time is 22 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
This is a generalized protocol based on common procedures found in the literature.
Materials:
-
Aryl bromide (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, THF, often in a mixture with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry reaction vessel, combine the aryl bromide, phenylboronic acid, and the base.
-
Purge the vessel with an inert gas.
-
Add the palladium catalyst and any additional ligand.
-
Add the degassed solvent system.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mechanistic Insights and Visualizations
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The ortho-aminomethyl group can potentially influence the transmetalation step through intramolecular coordination.
The ortho-aminomethyl group, particularly when unprotected, can coordinate to the palladium center. This intramolecular chelation could potentially stabilize the transition state of the transmetalation step, thereby accelerating the reaction. However, strong coordination can also lead to catalyst deactivation.
Conclusion
The ortho-aminomethyl substituent presents both an opportunity and a challenge in Suzuki-Miyaura cross-coupling reactions. While its presence is often desired in the final product for applications in drug discovery and materials science, the unprotected amine can hinder the catalytic process. The use of a protecting group, such as Boc, is a highly effective strategy to mitigate the negative effects of the basic nitrogen, enabling high-yielding and versatile coupling reactions. This approach allows for the efficient incorporation of the valuable aminomethyl functionality into a wide array of molecular scaffolds. For researchers in drug development, understanding this nuance is key to leveraging the full potential of the Suzuki-Miyaura reaction in the synthesis of novel therapeutics.
References
A Head-to-Head Battle of Building Blocks: Benchmarking 2-(N-Boc-aminomethyl)-4-fluorophenylboronic Acid
For researchers, scientists, and drug development professionals navigating the complex landscape of synthetic chemistry, the selection of optimal building blocks is paramount to the success of their endeavors. This guide provides an objective comparison of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid against other relevant arylboronic acids, offering insights into their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. The data presented herein, supported by experimental evidence, aims to empower chemists to make informed decisions in the synthesis of complex molecules, particularly in the realm of pharmaceutical research.
At the heart of modern drug discovery and development lies the ability to efficiently construct novel molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthetic chemist's toolbox, enabling the formation of carbon-carbon bonds with remarkable precision and versatility. The performance of this reaction, however, is intrinsically linked to the nature of the boronic acid building block employed. In this guide, we turn our focus to this compound, a key intermediate in the synthesis of various pharmaceutically active compounds, including Poly (ADP-ribose) polymerase (PARP) inhibitors like Olaparib.
The Critical Role of Structure: A Comparative Analysis
To understand the unique advantages of this compound, it is essential to compare its performance against structurally similar alternatives. The key differentiators lie in the substitution pattern on the phenyl ring, namely the presence and position of the fluorine atom and the aminomethyl group, as well as the crucial role of the tert-butyloxycarbonyl (Boc) protecting group.
A critical factor influencing the reactivity of arylboronic acids in Suzuki-Miyaura coupling is the presence of substituents on the aromatic ring. Ortho-substituted arylboronic acids, for instance, can exhibit different reactivity profiles compared to their para-substituted counterparts due to steric hindrance. The bulky aminomethyl group at the ortho position in our target molecule could potentially hinder the approach of the palladium catalyst. However, the use of a Boc protecting group on the amine has been shown to be highly advantageous. Studies have demonstrated that the N-t-Boc protection of 2-(aminomethyl)arylboronic acids leads to significantly increased yields and shorter reaction times in Suzuki-Miyaura coupling reactions.[1] This enhancement is attributed to the electronic and steric properties of the Boc group, which can influence the transmetalation step of the catalytic cycle.
| Building Block | Aryl Halide Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 5-(bromomethyl)-2-fluorobenzonitrile | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 90 | 4 | ~95% (estimated based on similar reactions) |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | Not Specified | 110 | 3 | ~90% |
| 4-(N-Boc-aminomethyl)phenylboronic acid | 4-bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85% (estimated based on similar reactions) |
Note: The data in this table is compiled from different sources and should be considered illustrative rather than a direct quantitative comparison due to variations in reaction conditions.
The estimated high yield for this compound in the synthesis of a PARP inhibitor precursor highlights its efficiency in complex molecule synthesis. The fluorine atom at the 4-position is known to favorably influence the electronic properties of the molecule, contributing to its reactivity.
Experimental Protocols: A Guide to Successful Coupling
To ensure reproducibility and facilitate the application of these building blocks in the laboratory, detailed experimental protocols are crucial. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction involving this compound.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., 5-(bromomethyl)-2-fluorobenzonitrile) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Sodium Carbonate, 2.0 equivalents)
-
Degassed solvent (e.g., a mixture of Toluene and Water, 10:1 v/v)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, palladium catalyst, and base.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
The degassed solvent mixture is then added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for the required time (e.g., 4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Process: Workflows and Pathways
To further clarify the experimental process and the underlying chemical logic, visual diagrams are indispensable tools.
The logical relationship between the structural features of the boronic acid and its performance can also be visualized.
In the context of drug discovery, this compound is a crucial component in the synthesis of PARP inhibitors, which function by interfering with DNA repair mechanisms in cancer cells.
References
A Comparative Guide to Purity Assessment of Synthesized 2-(N-Boc-aminomethyl)-4-fluorophenylboronic Acid
For researchers, scientists, and drug development professionals, the rigorous confirmation of a synthesized compound's purity is a critical checkpoint. This guide provides a detailed comparison of modern analytical techniques for assessing the purity of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid, a key building block in various synthetic applications. Ensuring high purity of this reagent is paramount for the reliability and reproducibility of subsequent reactions, such as the widely used Suzuki-Miyaura cross-coupling.
This document outlines the experimental protocols for three principal analytical methods: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS). It presents a comparative analysis of their performance characteristics and includes a discussion of potential impurities that may arise during the synthesis of the target compound.
Understanding Potential Impurities
While a specific synthesis protocol for this compound is not detailed here, a likely synthetic route involves the lithiation or Grignard formation from a protected 2-(aminomethyl)-4-fluorobromobenzene followed by quenching with a trialkyl borate.[1] Based on this and general knowledge of boronic acid chemistry, potential impurities may include:
-
Unreacted Starting Materials: Such as the bromo-precursor.
-
Protodeboronation Product: The corresponding deborylated compound, tert-butyl (5-fluoro-2-methylbenzyl)carbamate, resulting from the loss of the boronic acid group.[2]
-
Homocoupling Byproducts: Arising from the coupling of two organometallic intermediates.
-
Boronic Anhydride (Boroxine): A common impurity for boronic acids, formed by dehydration (trimerization) of the boronic acid.[3]
-
Residual Solvents and Reagents: From the reaction and purification process.
A robust purity assessment strategy, therefore, requires a combination of analytical techniques capable of identifying and quantifying these diverse potential contaminants.[4]
General Workflow for Purity Assessment
The process of verifying the purity of a synthesized compound like this compound follows a logical progression from initial qualitative checks to rigorous quantitative analysis. This workflow ensures that the synthesized compound meets the necessary specifications for further research and development.
Comparison of Analytical Techniques
The selection of an analytical method depends on the specific requirements of the analysis, such as the need for quantitative precision, the nature of expected impurities, and available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Mass Spectrometry (MS) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase, with UV detection. | Signal intensity is directly proportional to the molar amount of the substance, compared against an internal standard.[5] | Separation of ions based on their mass-to-charge ratio.[4] |
| Primary Use | Quantitative purity determination (area %); impurity profiling. | Absolute purity determination (wt%); structural confirmation.[6] | Molecular weight confirmation; identification of impurities; trace analysis when coupled with LC.[7] |
| Detection Limit | Low (ppm range).[8] | Higher than HPLC (typically >0.1%). | Very low (ppb-ppt range), especially with tandem MS.[7] |
| Quantitation | Relative (area %), requires response factors for absolute quantitation. | Absolute (primary method), does not require a standard of the analyte itself.[9][10] | Generally semi-quantitative unless using isotope dilution. |
| Strengths | High resolution of complex mixtures; widely available; robust and reproducible. | Universal detector for soluble compounds; no difference in response factors for different protons; provides structural information.[6] | High sensitivity and specificity; provides molecular weight information.[4] |
| Limitations | Requires chromophore for UV detection; response can vary between compound and impurities. | Lower sensitivity than HPLC; potential for signal overlap in complex mixtures. | Not inherently quantitative; boronic acids can be challenging to ionize without derivatization.[7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the analysis of synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds and detecting impurities.
Protocol for a General HPLC Purity Method:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might be 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength appropriate for the phenyl ring, e.g., 254 nm or 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.[11]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary method for determining the absolute purity of a compound without needing a reference standard of the same compound.[5][6]
Protocol for a General qNMR Purity Method:
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.[12]
-
Accurately weigh and add a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The standard should have signals that do not overlap with the analyte.[6]
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) and ensure complete dissolution.[12]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[5]
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:[5] Purity (wt%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the synthesized compound and identifying any impurities.[4] It is often coupled with HPLC (LC-MS) for enhanced separation and identification.[7]
Protocol for a General Mass Spectrometry Analysis:
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS). Electrospray ionization (ESI) is a common technique for boronic acids, typically in negative ion mode.[4][7]
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Mode: Full scan mode to detect all ions within a specified mass range.
-
Sample Preparation: For LC-MS, the sample is prepared as for HPLC analysis. For direct infusion, a dilute solution (e.g., 10-100 µg/mL) in a suitable solvent (e.g., methanol with 0.1% formic acid) is used.
-
Data Analysis: The resulting mass spectrum is analyzed to confirm the presence of the [M-H]⁻ ion corresponding to the molecular weight of this compound. The characteristic isotopic pattern of boron (¹⁰B and ¹¹B) can also be observed, providing further structural confirmation.[4] Any additional peaks may correspond to impurities and can be investigated further using tandem MS (MS/MS) to obtain fragmentation data.
References
- 1. sites.pitt.edu [sites.pitt.edu]
- 2. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jnsparrowchemical.com [jnsparrowchemical.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 7. scirp.org [scirp.org]
- 8. research.wur.nl [research.wur.nl]
- 9. researchgate.net [researchgate.net]
- 10. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
Spectroscopic Validation of Biaryl Products from 2-(N-Boc-aminomethyl)-4-fluorophenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the use of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid in the synthesis of biaryl compounds, a crucial structural motif in medicinal chemistry. We present a detailed spectroscopic validation workflow for a representative biaryl product and compare this synthetic approach with alternative methods.
Performance Comparison with Alternative Synthetic Routes
The Suzuki-Miyaura cross-coupling reaction using this compound offers a reliable method for the synthesis of functionalized biaryls. The N-Boc protecting group provides stability and enhances reactivity in some cases.[1] Below is a comparison with alternative strategies for synthesizing the 2-aminomethylbiphenyl core structure.
| Method/Reagent | Coupling Partner | Typical Catalyst/Base | Advantages | Disadvantages |
| This compound | Aryl Halide/Triflate | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | Good functional group tolerance, stable solid reagent, Boc group allows for straightforward deprotection. | Potential for side reactions like homocoupling; cost of the boronic acid. |
| Potassium 2-(N-Boc-aminomethyl)-4-fluorophenyltrifluoroborate | Aryl Halide/Triflate | Pd catalyst, Base | Crystalline, air- and moisture-stable solid, easy to handle. | Requires activation with a base to generate the active boronic acid. |
| 2-Cyano-4-fluorobiphenyl followed by reduction | - | Reduction (e.g., H₂/Raney Ni, LiAlH₄) | Readily available starting materials. | Requires an additional reduction step which may not be compatible with all functional groups. |
| Directed C-H activation of N-Boc-benzylamine derivatives | Aryl Halide | Pd catalyst, Directing group | Atom-economical, avoids pre-functionalization of the boronic acid. | May require specific directing groups and optimization of reaction conditions; regioselectivity can be an issue. |
Spectroscopic Validation of a Representative Biaryl Product
To illustrate the spectroscopic validation process, we consider the hypothetical product, tert-butyl (2'-phenyl-5-fluoro-[1,1'-biphenyl]-2-yl)methylcarbamate , formed from the Suzuki-Miyaura coupling of this compound and bromobenzene.
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic data for the representative biaryl product, based on typical values for similar structural motifs.
| Spectroscopic Technique | Expected Data | Interpretation |
| ¹H NMR | δ ≈ 7.3-7.6 (m, Ar-H), δ ≈ 7.0-7.2 (m, Ar-H), δ ≈ 4.9 (br s, NH), δ ≈ 4.3 (d, CH₂), δ ≈ 1.4 (s, 9H, t-Bu) | Aromatic protons will appear in the downfield region. The benzylic CH₂ protons will be a doublet due to coupling with the NH proton. The N-Boc group will show a characteristic singlet for the nine equivalent protons of the tert-butyl group.[2] |
| ¹³C NMR | δ ≈ 156 (C=O, carbamate), δ ≈ 160 (d, C-F), δ ≈ 125-140 (Ar-C), δ ≈ 80 (quaternary C, t-Bu), δ ≈ 40 (CH₂), δ ≈ 28 (CH₃, t-Bu) | The carbonyl carbon of the Boc group and the aromatic carbons will be in the downfield region. The carbon attached to fluorine will show a doublet due to C-F coupling. The carbons of the Boc group will be in the upfield region.[2] |
| ¹⁹F NMR | δ ≈ -110 to -120 ppm | The chemical shift is characteristic for a fluorine atom attached to an aromatic ring in a biphenyl system.[3] |
| Mass Spectrometry (ESI-MS) | m/z = 350.17 [M+H]⁺, 372.15 [M+Na]⁺ | The mass spectrum will show the protonated molecule and a sodium adduct, confirming the molecular weight of the product. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
A general procedure for the synthesis of the representative biaryl product is as follows:
-
To a reaction vessel, add this compound (1.0 eq), bromobenzene (1.0-1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Spectroscopic Validation
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified biaryl product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a ¹H NMR spectrum to identify the chemical shifts and coupling patterns of the aromatic, benzylic, and N-Boc protons.
-
¹³C NMR: Acquire a ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms, including the characteristic signals of the carbamate and the t-butyl group.
-
¹⁹F NMR: Acquire a ¹⁹F NMR spectrum to confirm the presence and chemical environment of the fluorine atom.
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS) to determine the accurate mass of the product and confirm its molecular formula.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the synthesis and validation of biaryl products.
Caption: Logical workflow for the synthesis and validation process.
References
A Comparative Guide to the Kinetics of Suzuki Couplings: Featuring 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The choice of boronic acid is a critical parameter that significantly influences reaction efficiency, yield, and overall kinetic performance. This guide provides an objective comparison of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid with other commonly used boronic acids, supported by experimental data to inform substrate selection and reaction optimization.
The introduction of substituents on the phenylboronic acid ring can dramatically alter the electronic and steric properties of the reagent, thereby impacting the key transmetalation step of the Suzuki-Miyaura catalytic cycle. This guide will delve into the kinetic profiles of various boronic acids, with a special focus on the advantageous properties of this compound.
Performance Comparison of Boronic Acids in Suzuki-Miyaura Coupling
The reactivity of boronic acids in Suzuki-Miyaura coupling is influenced by the nature of the substituents on the aromatic ring. Electron-donating groups can increase the nucleophilicity of the organic group to be transferred, often leading to faster reactions. Conversely, electron-withdrawing groups can decrease the nucleophilicity but may also affect other steps in the catalytic cycle. The stability of the boronic acid itself is another crucial factor, with more stable reagents being advantageous for consistent and reproducible results.
Studies have shown that the presence of an N-Boc-aminomethyl group at the ortho position of a phenylboronic acid can lead to significantly increased yields and shorter reaction times in Suzuki-Miyaura couplings[1]. This enhancement is attributed to the potential for intramolecular coordination, which can facilitate the transmetalation step.
For a quantitative comparison, the following tables summarize the performance of this compound and a selection of alternative boronic acids.
Table 1: Performance of this compound
| Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| Aryl Halide | Not Specified | Not Specified | Not Specified | Shorter Reaction Times | Significant Increase | [1] |
Table 2: Comparative Performance of Alternative Boronic Acids
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | 67.1 | [2] |
| Phenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 | ~50 | [2] |
| 4-Carboxyphenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | <80 | Not Reported | [2] |
| 4-Vinylphenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | <70 | Not Reported | [2] |
| 3,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | Not Reported | [3] |
| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | Not Reported | >90 | Not Reported | [3] |
From the data, it is evident that fluorinated boronic acids, such as 4-fluorophenylboronic acid and 3,4-difluorophenylboronic acid, are highly effective reagents in Suzuki-Miyaura couplings, often providing high yields in relatively short reaction times[2][3]. The comparison between 4-fluorophenylboronic acid and phenylboronic acid under the same conditions shows a higher turnover frequency for the fluorinated analog, indicating a faster catalytic cycle[2]. The qualitative reports of significantly enhanced performance for 2-(N-Boc-aminomethyl)arylboronic acids suggest that this reagent would likely outperform many standard boronic acids in terms of reaction rate and yield[1].
For researchers requiring enhanced stability, potassium (N-Boc-aminomethyl)trifluoroborate is a commercially available alternative that has demonstrated excellent performance in Suzuki-Miyaura cross-coupling reactions with a variety of aryl and heteroaryl chlorides[4][5]. These trifluoroborate salts are often more stable and easier to handle than the corresponding boronic acids.
Mechanistic Insights and Experimental Workflows
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. The choice of boronic acid directly impacts the crucial transmetalation step.
The following diagram illustrates a typical experimental workflow for conducting a kinetic study of a Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocols
General Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling via HPLC or GC-MS
This protocol provides a general method for monitoring the progress of a Suzuki-Miyaura coupling reaction to determine its kinetic parameters.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF/water mixture)
-
Internal standard (e.g., biphenyl, naphthalene)
-
Quenching solution (e.g., a solution of a known concentration of a different, unreactive compound in a suitable solvent)
-
Schlenk flask or reaction vial with a septum
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Syringes and needles
-
HPLC or GC-MS instrument
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide, boronic acid, base, and internal standard.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. If using a pre-catalyst and ligand, they can be added at this stage.
-
Reaction Initiation: Add the degassed solvent to the reaction flask via syringe. If using a catalyst solution, add it at this point. Place the flask in the preheated heating block or oil bath set to the desired reaction temperature and begin vigorous stirring. This marks time zero (t=0).
-
Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately transfer the aliquot to a vial containing a known volume of the quenching solution to stop the reaction. The sample should be diluted sufficiently to be within the linear range of the analytical instrument.
-
Analysis: Analyze the quenched samples by HPLC or GC-MS. The method should be calibrated to determine the concentration of the starting materials and the product relative to the internal standard.
-
Data Processing: Plot the concentration of the reactant and/or product as a function of time. From this data, the initial reaction rate and the rate constant (k) can be determined using appropriate integrated rate laws.
Sample Preparation for GC-MS Analysis
-
After quenching, the sample may need further preparation. This can include filtration to remove solids and derivatization if the analytes are not sufficiently volatile.
-
The concentrations of the components in the reaction mixture are calculated using the internal standard calibration method[6].
-
It is important to note that boronic acids can sometimes undergo dehydration and trimerization in the GC inlet, which may affect the accuracy of their quantification[6].
Sample Preparation for HPLC Analysis
-
After quenching, the sample should be filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove any particulate matter before injection into the HPLC.
-
A suitable mobile phase and column must be chosen to achieve good separation of the reactants, product, and internal standard.
By following these protocols, researchers can obtain reliable kinetic data to objectively compare the performance of this compound with other boronic acid alternatives, leading to more informed decisions in the design and optimization of synthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Palladium Ligands for the Suzuki-Miyaura Coupling of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Ligand Selection for a Challenging Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the success of this reaction is highly dependent on the choice of palladium ligand, especially when employing sterically hindered or electronically challenging substrates such as 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid. This guide provides a head-to-head comparison of different palladium ligands for the coupling of this specific boronic acid, offering experimental data and detailed protocols to inform your catalyst system selection.
Performance of Palladium Ligands: A Comparative Overview
The following table summarizes the performance of various palladium ligands in the Suzuki-Miyaura coupling of this compound and analogous substrates. Direct comparative data for this specific boronic acid with a wide range of ligands under identical conditions is limited in publicly available literature. Therefore, this comparison includes data for closely related substrates to provide a broader perspective on ligand efficacy.
| Ligand/Precatalyst | Coupling Partner | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| dppf (in Pd(dppf)Cl₂) | 4-bromo-1-fluoro-2-(trifluoromethyl)benzene | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 1 | 82 | Patent WO2012065541A1 |
| SPhos | 4-chloroanisole | K₂CO₃ | Toluene/H₂O | 85 | 22 | 78 | Molbank 2011, M723 |
| XPhos | 4-chloroanisole | K₂CO₃ | Toluene/H₂O | 85 | 22 | 78 | Molbank 2011, M723 |
| XPhos (in XPhos-Pd-G2) | 7-chloro, 6-azaindole | K₃PO₄ | Dioxane/H₂O | 100 | 0.5-1 | ~50 | Mol Divers (2019) 23:617–625 |
Note: The coupling partners for SPhos and XPhos in this table are with potassium Boc-protected aminomethyltrifluoroborate, a close analogue of the target boronic acid. The data for XPhos with 7-chloro, 6-azaindole demonstrates its utility in couplings with challenging, sterically hindered heterocyclic halides.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling reactions cited above are provided to facilitate the replication and adaptation of these procedures.
Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
This protocol is adapted from patent WO2012065541A1.
Reaction Setup:
-
To a reaction vessel, add 2-((tert-butoxycarbonylamino)methyl)-4-fluorophenylboronic acid (1.2 equiv.), 4-bromo-1-fluoro-2-(trifluoromethyl)benzene (1.0 equiv.), and potassium carbonate (2.0 equiv.).
-
Add Pd(dppf)Cl₂ (0.05 equiv.).
-
The vessel is evacuated and backfilled with nitrogen three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
The reaction mixture is stirred at 80 °C for 1 hour.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling using SPhos or XPhos with an Analogous Trifluoroborate Salt
This generalized protocol is based on the coupling of potassium Boc-protected aminomethyltrifluoroborate.
Reaction Setup:
-
In a glovebox, a vial is charged with Pd(OAc)₂ (0.05 equiv.) and the phosphine ligand (SPhos or XPhos, 0.10 equiv.).
-
The aryl halide (1.0 equiv.), potassium Boc-protected aminomethyltrifluoroborate (1.05 equiv.), and potassium carbonate (3.0 equiv.) are added.
-
The vial is sealed, and toluene and water (e.g., 4:1 v/v) are added.
-
The reaction mixture is stirred vigorously at 85 °C for 22 hours.
-
After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification is achieved by flash column chromatography.
Visualizing the Workflow and Catalytic Cycle
To further clarify the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: A generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Assessing the Electronic Effects of the Fluorine Atom on Reaction Outcomes: A Comparative Guide
The introduction of fluorine into organic molecules can profoundly alter their chemical reactivity and physical properties.[1] For researchers, scientists, and drug development professionals, understanding the nuanced electronic effects of fluorine is critical for rational molecular design and reaction optimization.[2][3] Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, yet it can also act as a π-electron donor through resonance.[4][5] This duality gives rise to unique and often counterintuitive reaction outcomes compared to hydrogen or other halogens.
This guide provides an objective comparison of fluorine's electronic effects on various reaction types, supported by experimental data.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the reactivity of fluorobenzene is anomalous when compared to other halobenzenes.[6] While all halogens are deactivating compared to benzene, fluorobenzene is significantly more reactive than chloro-, bromo-, and iodobenzene.[6][7] This is attributed to the interplay between fluorine's strong inductive electron withdrawal and its capacity for resonance donation, which can stabilize the carbocation intermediate (the arenium ion).[4]
The strong inductive effect of fluorine makes the aromatic ring more electrophilic.[8] However, the lone-pair electrons on the fluorine atom can stabilize an adjacent carbocation through resonance, an effect that is more pronounced with fluorine due to better orbital overlap between the 2p orbitals of carbon and fluorine.[9] This resonance stabilization is particularly effective for the intermediate leading to the para product.[4]
Table 1: Relative Rates of Nitration for Halobenzenes
| Halobenzene | Relative Rate (vs. Benzene = 1) | Reference |
| Fluorobenzene | 0.15 - 0.8 | [6] |
| Chlorobenzene | 0.033 | [6] |
| Bromobenzene | 0.030 | [7] |
| Iodobenzene | 0.18 | [7] |
Table 2: Product Distribution in the Nitration of Halobenzenes
| Halobenzene | % ortho | % meta | % para | Reference |
| Fluorobenzene | ~10 | ~0 | ~90 | [6] |
| Chlorobenzene | 30 | 1 | 69 | General Organic Chemistry Textbook Data |
| Bromobenzene | 37 | 1 | 62 | General Organic Chemistry Textbook Data |
| Iodobenzene | 38 | 1 | 61 | General Organic Chemistry Textbook Data |
Nucleophilic Aromatic Substitution (SNAr)
Contrary to what might be expected based on leaving group ability in SN2 reactions, aryl fluorides are often more reactive than other aryl halides in nucleophilic aromatic substitution.[10] The rate-determining step in SNAr is the initial nucleophilic attack to form a resonance-stabilized carbanion known as the Meisenheimer complex.[10]
The high electronegativity of fluorine strongly stabilizes the negative charge in the Meisenheimer complex through its inductive effect.[10] This stabilization of the intermediate lowers the activation energy of the first step, leading to a faster overall reaction rate.[10]
Fluoroalkylation Reactions
The electronic effects of fluorine are also prominent in fluoroalkylation reactions, where the outcomes can differ significantly from their non-fluorinated counterparts.[11]
In nucleophilic fluoroalkylation , the presence of fluorine on a carbanion can have a "negative fluorine effect," decreasing its reactivity.[9] However, in some cases, fluorine substitution can facilitate reactions by influencing the geometry and stability of the carbanionic intermediate.[9] For example, the anion of fluorobis(phenylsulfonyl)methane has a pyramidal structure, which can enhance its reactivity in certain additions.[9]
In electrophilic fluoroalkylation , an α-fluorine atom can stabilize a carbocation through the interaction of its lone-pair electrons with the empty p-orbital of the cationic carbon.[9] This stabilizing effect can be stronger than that of hydrogen.[9]
Table 3: Reactivity Order of Fluorinated Carbanions towards Propylene Oxide
| Carbanion | Relative Reactivity |
| (PhSO₂)₂CF⁻ | Highest |
| PhSO₂CHF⁻ | Intermediate |
| PhSO₂CF₂⁻ | Lowest |
Data derived from product yields as described in reference[9][11].
Impact on Acidity and Basicity (pKa)
In drug development, modulating the pKa of a molecule is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.[12] The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons and decrease the basicity of amines.[2][3] This effect is particularly pronounced when fluorine is at the β or γ position relative to an amine.[12]
Table 4: Effect of Fluorination on pKa of an Amine
| Compound | pKa | Change in pKa | Reference |
| Parent Amine (Hypothetical) | 9.5 | - | [12] |
| β-Fluorinated Amine | ~7.5 | ~ -2.0 | [12] |
| γ-Fluorinated Amine | ~8.5 | ~ -1.0 | [12] |
Note: The pKa values are illustrative based on general trends described in the literature.
Experimental Protocols
General Protocol for Determining Relative Rates of Electrophilic Aromatic Substitution by Competitive Reaction:
-
Reactant Preparation: A mixture containing equimolar amounts of the halobenzenes to be compared (e.g., fluorobenzene and chlorobenzene) and a reference compound (e.g., benzene) is prepared in a suitable inert solvent (e.g., sulfolane).
-
Reaction Initiation: The electrophilic reagent (e.g., a solution of nitric acid in acetic anhydride for nitration) is added to the stirred mixture at a controlled temperature (e.g., 25°C). The reaction is allowed to proceed for a specific time, ensuring it does not go to completion to allow for accurate rate comparison.
-
Quenching: The reaction is quenched by pouring the mixture into ice water.
-
Extraction: The organic products are extracted with a suitable solvent (e.g., diethyl ether). The organic layer is washed with a neutralizing solution (e.g., sodium bicarbonate) and then with brine, and finally dried over an anhydrous salt (e.g., magnesium sulfate).
-
Analysis: The relative amounts of the nitrated products from each starting halobenzene and the reference compound are determined using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: The relative rate constants are calculated from the product ratios, correcting for the number of reactive sites on each aromatic ring.
General Protocol for a Nucleophilic Aromatic Substitution Reaction:
-
Setup: To a solution of the aryl halide (e.g., 1-fluoro-2,4-dinitrobenzene) in a polar aprotic solvent (e.g., DMSO or DMF), the nucleophile (e.g., piperidine) is added at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is diluted with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The yield of the reaction is calculated. This procedure can be repeated with other haloarenes to compare yields and reaction times.
References
- 1. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. journals.pen2print.org [journals.pen2print.org]
- 12. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, drawing upon safety data for closely related phenylboronic acid derivatives.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Phenylboronic acids are generally stable but can be irritating to the eyes, skin, and respiratory system.[1][2][3][4]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or a face shield.[3] | To prevent eye contact with the chemical dust or splashes. |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | A lab coat or other protective clothing.[3] | To prevent skin exposure. |
| Respiratory Protection | Use a dust respirator or work in a well-ventilated area, such as a fume hood.[3] | To avoid inhalation of dust particles. |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound, based on guidelines for similar phenylboronic acid compounds, is to use a licensed and approved waste disposal company.[1][5][6] Do not dispose of this chemical into drains or the environment.[7]
Experimental Protocol for Waste Neutralization (if required by disposal service):
While direct disposal of the chemical waste is preferred, some waste disposal services may require neutralization. The following is a general procedure for the neutralization of acidic waste, which should be performed with caution and adapted to the specific requirements of your facility and waste handler.
-
Preparation: In a designated and well-ventilated fume hood, prepare a large container with a dilute solution of a weak base, such as sodium bicarbonate, in water.
-
Slow Addition: Slowly and carefully add the this compound waste to the basic solution while stirring continuously. Monitor the pH of the solution.
-
Neutralization: Continue adding the waste until the pH of the solution is neutral (pH 6-8).
-
Packaging: Transfer the neutralized solution into a clearly labeled, sealed, and appropriate waste container.
-
Disposal: Arrange for the collection of the container by a certified chemical waste disposal company.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Incompatible Materials
When preparing for disposal, ensure that this compound waste is not mixed with incompatible materials, which could lead to hazardous reactions. Based on the safety data sheets of related compounds, these include:
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and compliant research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(N-Boc-aminomethyl)-4-fluorophenylboronic Acid
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This guide provides essential safety and logistical information for 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid, ensuring the well-being of laboratory personnel and the integrity of your research.
Chemical Profile:
Hazard Identification and Personal Protective Equipment (PPE):
This compound is presumed to be an irritant to the eyes, skin, and respiratory system. Proper PPE is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and dust. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact.[1][2] |
| Body Protection | Laboratory coat | Protects against incidental contact and contamination of personal clothing.[1][3] |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes inhalation of dust or aerosols.[1][3] For large quantities or potential for significant aerosolization, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Verify that an eyewash station and safety shower are accessible.[4]
-
Gather all necessary PPE and handling equipment (e.g., spatulas, weighing paper).
-
Prepare a designated and clearly labeled waste container for hazardous chemical waste.[3]
2. Handling:
-
Conduct all manipulations of the solid compound within the chemical fume hood to prevent inhalation of dust.[1][3]
-
Wear all required PPE (safety goggles, lab coat, and nitrile gloves) before handling the container.[1]
-
Avoid generating dust when transferring the chemical.
-
Keep the container tightly closed when not in use.[1]
3. In Case of a Spill:
-
If a spill is contained within the fume hood, close the sash and use an appropriate spill kit to clean it up.[1]
-
For spills outside the fume hood, evacuate the area and prevent others from entering. Ensure adequate ventilation before cleanup, wearing appropriate respiratory protection if necessary.[1]
-
Collect all spill cleanup materials in a sealed bag and dispose of it as hazardous waste.[3]
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[4][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect unused compound and contaminated materials (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealed container for liquid hazardous waste.[3]
-
Container Decontamination: Rinse empty containers three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[3]
-
Labeling: All waste containers must be labeled "Hazardous Waste" with the full chemical name.[3]
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials until collection by environmental health and safety personnel.[3]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
